Product packaging for N-Nitrosodibenzylamine(Cat. No.:CAS No. 5336-53-8)

N-Nitrosodibenzylamine

Cat. No.: B028244
CAS No.: 5336-53-8
M. Wt: 226.27 g/mol
InChI Key: RZJLAUZAMYYGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Nitrosodibenzylamine (NDBzA) is a nitrosamine compound with the molecular formula C₁₄H₁₄N₂O and a molecular weight of 226.27 g/mol. It is a pale yellow to yellow low-melting solid with a melting point of 56-58°C. This compound is recognized for its genotoxic and mutagenic properties, making it a subject of interest in toxicology and cancer research. Studies have shown it to be mutagenic to Salmonella typhimurium and capable of inducing DNA strand breaks in isolated rat hepatocytes, highlighting its direct interaction with genetic material. In research settings, this compound serves as a critical reference standard in analytical chemistry. It is extensively used for the development, validation, and quality control of methods aimed at detecting and quantifying nitrosamine impurities. This application is particularly vital for the pharmaceutical industry and food safety, ensuring compliance with stringent regulatory standards set by agencies like the FDA and EMA. Its use helps establish detection limits and control trace levels of nitrosamine impurities in active pharmaceutical ingredients (APIs) and raw materials. Investigations into its formation have revealed its presence in certain consumer goods, such as in hams packaged with elastic rubber nettings and in rubber baby bottle nipples, where it forms via the nitrosation of dibenzylamine during manufacturing processes. Applications: • Mutagenicity and genotoxicity studies • Analytical method development and validation (HPLC, LC-MS) • Quality control (QC) for pharmaceutical raw materials • Environmental and food contaminant research • Study of nitrosation kinetics and inhibition mechanisms Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is a highly characterized impurity reference standard suitable for use in regulatory submissions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B028244 N-Nitrosodibenzylamine CAS No. 5336-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dibenzylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJLAUZAMYYGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201520
Record name N-Nitrosodibenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N-Nitrosodibenzylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21315
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5336-53-8
Record name N-Nitrosodibenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5336-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosodibenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosodibenzylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Nitrosodibenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dibenzyl(nitroso)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBENZYLNITROSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR93Q67P7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of N-Nitrosodibenzylamine

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (NDBzA), a compound of interest in toxicological and pharmaceutical research. This document details established synthesis protocols, thorough characterization data, and the associated analytical workflows.

Introduction

This compound (CAS No. 5336-53-8) is an organic compound belonging to the nitrosamine class.[1] It is formed from the reaction of the secondary amine, dibenzylamine, with a nitrosating agent.[1] While some studies have reported it as non-carcinogenic in rats even at high doses, it exhibits genotoxic effects in liver tissue and is mutagenic to Salmonella typhimurium.[1][2][3][4][5][6] This paradoxical profile makes it a subject of significant scientific interest.[1][2] Its molecular formula is C₁₄H₁₄N₂O.[1][3][7]

Synthesis of this compound

The most prevalent method for synthesizing this compound is the nitrosation of dibenzylamine using sodium nitrite in an acidic medium.[1] This process generates nitrous acid in situ, which then reacts with the secondary amine. Alternative modern approaches include the use of tert-butyl nitrite (TBN) under solvent-free conditions, which offers excellent yields and avoids harsh acids, and electrochemical methods.[8][9]

Experimental Protocol: Nitrosation with Sodium Nitrite

This protocol details the synthesis of this compound from dibenzylamine.

Materials:

  • Dibenzylamine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve dibenzylamine in a suitable organic solvent like dichloromethane in a round-bottom flask. Place the flask in an ice bath and begin stirring.

  • Acidification: In a separate beaker, prepare an aqueous solution of sodium nitrite. Slowly add this solution to the stirred dibenzylamine solution.

  • Nitrosation: While maintaining the temperature between 0-5°C, add hydrochloric acid dropwise to the reaction mixture. The acid reacts with sodium nitrite to form nitrous acid in situ, which then nitrosates the dibenzylamine. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated sodium bicarbonate solution until the effervescence ceases. This neutralizes the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield this compound as a yellow solid.[2][3]

Synthesis Pathway Visualization

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Dibenzylamine Dibenzylamine Nitrosation Nitrosation Reaction Dibenzylamine->Nitrosation SodiumNitrite Sodium Nitrite (NaNO₂) InSitu In situ formation of Nitrous Acid (HNO₂) SodiumNitrite->InSitu + HCl HCl Hydrochloric Acid (HCl) HCl->InSitu InSitu->Nitrosation NDBzA This compound Nitrosation->NDBzA Byproducts NaCl + H₂O Nitrosation->Byproducts

Caption: Reaction pathway for the synthesis of this compound.

Characterization of this compound

Following synthesis and purification, the identity and purity of the compound are confirmed through various analytical techniques.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₄N₂O[1][3][7]
Molecular Weight 226.27 g/mol [3][5][7]
Appearance Yellow Low Melting Solid[2][3]
Melting Point 56-58 °C[3]
Boiling Point 367.89 °C (estimate)[2][3]
Density 1.0852 g/cm³ (estimate)[2][3]
Solubility Slightly soluble in Chloroform and Methanol[2]
CAS Number 5336-53-8[1][3]
Spectroscopic Data

Spectroscopic analysis is crucial for structural elucidation. Due to hindered rotation around the N-N bond, N-nitrosamines can exist as conformational isomers (rotamers), which may be observable in NMR spectra.[8]

TechniqueExpected ObservationsReference(s)
¹H NMR Signals corresponding to the aromatic protons of the benzyl groups and the methylene (-CH₂) protons adjacent to the nitrogen. The presence of rotamers may lead to two sets of signals for the methylene protons.[7][10]
¹³C NMR Resonances for the aromatic carbons and the methylene carbons. Similar to ¹H NMR, rotamers can cause signal splitting.[7][10]
FT-IR Characteristic absorption bands for N=O stretching (typically around 1430-1460 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching.[7][10]
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 226. Common fragmentation patterns include the loss of the NO group (m/z = 30) and the formation of the benzyl cation (m/z = 91).[7][10][11]
HPLC / LC-MS Used for purity assessment and trace-level quantification. A primary method for detecting N-nitrosamine impurities in pharmaceutical products.[1][10]
Experimental Workflow for Characterization

A standard workflow for the characterization of the synthesized this compound is outlined below.

Procedure:

  • Sample Preparation: Prepare separate, appropriately concentrated samples of the purified product for each analytical technique according to instrument requirements (e.g., dissolving in a deuterated solvent like CDCl₃ for NMR).

  • Melting Point Determination: Measure the melting point of the solid product and compare it to the literature value to assess purity.

  • FT-IR Analysis: Acquire the infrared spectrum to identify key functional groups.

  • NMR Spectroscopy: Perform ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and check for impurities.

  • Mass Spectrometry: Obtain a mass spectrum (e.g., via GC-MS or LC-MS) to confirm the molecular weight and analyze fragmentation patterns.

  • Purity Analysis: Use HPLC to determine the purity of the final product.

Characterization Workflow Visualization

Characterization_Workflow Characterization Workflow for this compound cluster_results Data Analysis & Confirmation Start Purified NDBzA Sample MP Melting Point Determination Start->MP FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry (e.g., GC-MS) Start->MS HPLC HPLC Analysis Start->HPLC Phys_Prop Physical Properties (Purity Assessment) MP->Phys_Prop Func_Groups Functional Group Identification FTIR->Func_Groups Struct_Elucid Structural Elucidation NMR->Struct_Elucid MW_Confirm Molecular Weight Confirmation MS->MW_Confirm Purity_Quant Purity Quantification HPLC->Purity_Quant Final Characterization Complete Phys_Prop->Final Func_Groups->Final Struct_Elucid->Final MW_Confirm->Final Purity_Quant->Final

Caption: Workflow for the analytical characterization of NDBzA.

Safety and Handling

This compound is a suspected mutagen and is moderately toxic by ingestion.[1][2] As with all N-nitrosamines, it should be handled with extreme caution as a potential carcinogen. All synthesis and handling operations must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory.[2] Avoid inhalation, ingestion, and skin contact. All waste materials should be disposed of in accordance with institutional and regulatory guidelines for hazardous chemical waste.

References

An In-depth Technical Guide to N-Nitrosodibenzylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosodibenzylamine (NDBzA) is a member of the N-nitrosamine class of compounds, which are of significant interest in toxicology and pharmaceutical sciences due to their potential carcinogenic properties.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical Structure

This compound possesses a molecular structure characterized by a central nitrogen atom bonded to a nitroso group (N=O) and two benzyl groups (-CH₂C₆H₅). The presence of the two bulky benzyl groups influences its chemical reactivity and steric hindrance.

N_Nitrosodibenzylamine_Structure cluster_benzyl1 Benzyl Group 1 cluster_core Nitrosoamine Core cluster_benzyl2 Benzyl Group 2 C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 CH2_1 CH₂ CH2_1->C1 N1 N CH2_1->N1 N2 N N1->N2 O1 O N2->O1 C7 C C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C12->C7 CH2_2 CH₂ CH2_2->N1 CH2_2->C7

Caption: Chemical structure of this compound.

Chemical Properties

This compound is a yellow, low-melting solid or a pale yellow to orange crystalline solid.[1][2][3][4] It is soluble in organic solvents.[1] A summary of its key chemical and physical properties is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₄N₂O[1][5][6]
Molecular Weight 226.27 g/mol [5][6]
Appearance Yellow low melting solid / Pale yellow to orange crystalline solid[1][2][3][4]
Melting Point 56-58 °C[6]
Boiling Point 367.89 °C (rough estimate)[6]
Density 1.0852 g/cm³[6]
CAS Number 5336-53-8[5][6]
IUPAC Name N,N-dibenzylnitrous amide[5][7]
SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O[1][5]
InChI InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2[1][5][7]

Experimental Protocols

Synthesis

Method 1: Nitrosation with Sodium Nitrite in Acidic Medium

The most common laboratory synthesis of this compound involves the nitrosation of dibenzylamine using sodium nitrite in an acidic environment.[8]

  • Materials:

    • Dibenzylamine

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl) or another strong acid

    • Organic solvent for extraction (e.g., dichloromethane)

    • Drying agent (e.g., anhydrous sodium sulfate)

    • Deionized water

  • Procedure:

    • Dissolve dibenzylamine in a suitable solvent.

    • Prepare an aqueous solution of sodium nitrite.

    • Cool both solutions in an ice bath.

    • Slowly add the sodium nitrite solution to the dibenzylamine solution with constant stirring.

    • Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the low temperature.

    • Continue stirring for a specified period to ensure complete reaction.

    • Extract the this compound from the aqueous layer using an organic solvent.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

Method 2: Synthesis using tert-Butyl Nitrite (TBN)

An alternative method utilizes tert-butyl nitrite for the N-nitrosation of secondary amines under solvent-free conditions, which can be advantageous for its mild reaction conditions and high yields.[9][10]

  • Materials:

    • Dibenzylamine

    • tert-Butyl nitrite (TBN)

  • Procedure:

    • In a reaction vessel, combine dibenzylamine and tert-butyl nitrite.

    • Stir the mixture at room temperature. The reaction is typically carried out without a solvent.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the excess tert-butyl nitrite and any volatile byproducts can be removed under reduced pressure.

    • The resulting this compound can be purified by column chromatography if necessary.

Synthesis_Workflow cluster_method1 Method 1: Nitrosation with NaNO₂/Acid cluster_method2 Method 2: Using tert-Butyl Nitrite M1_Start Dibenzylamine + NaNO₂ M1_Step1 Acidification (HCl) M1_Start->M1_Step1 M1_Step2 Reaction M1_Step1->M1_Step2 M1_Step3 Extraction M1_Step2->M1_Step3 M1_Step4 Purification M1_Step3->M1_Step4 M1_End This compound M1_Step4->M1_End M2_Start Dibenzylamine + tert-Butyl Nitrite M2_Step1 Solvent-free Reaction M2_Start->M2_Step1 M2_Step2 Purification M2_Step1->M2_Step2 M2_End This compound M2_Step2->M2_End

Caption: Synthesis workflows for this compound.

Analytical Methodologies

The detection and quantification of N-nitrosamines like NDBzA are critical, especially in pharmaceutical products, due to their low permissible limits.[11] High-sensitivity analytical methods are required.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of N-nitrosamines.[8][11]

    • Column: A C18 reversed-phase column is commonly employed.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is often used.

    • Detection: UV detection at a specific wavelength or, for higher sensitivity and selectivity, mass spectrometry (LC-MS).

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This is a powerful technique for the trace-level detection and quantification of nitrosamine impurities.[13]

    • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Mass Analyzer: High-resolution mass analyzers such as Orbitrap or time-of-flight (TOF) provide accurate mass measurements, which aids in the confident identification of the analyte.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of N-nitrosamines. However, NDBzA may decompose at high temperatures in the GC injection port, which necessitates a cleanup procedure to separate it from its precursor, dibenzylamine, to avoid erroneously high results.[14]

Toxicology and Safety

This compound is classified as a compound with potential carcinogenic properties.[1] It has been shown to be mutagenic to Salmonella typhimurium and to induce DNA strand breaks in isolated rat hepatocytes.[2][3][4][6][7] It is considered moderately toxic by ingestion and harmful if swallowed.[2][3][5]

Safety Precautions:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.[15]

  • Wash hands thoroughly after handling.[2]

  • Store in a tightly sealed container in a cool, dry place away from light.[1]

  • Dispose of waste in accordance with local, regional, and national regulations.[16][17]

Conclusion

This compound is a well-characterized N-nitrosamine with established chemical properties and a defined molecular structure. Understanding its synthesis and the analytical methods for its detection is crucial for quality control in the pharmaceutical industry and for toxicological research. Given its potential health risks, strict adherence to safety protocols during its handling and disposal is imperative. This guide provides foundational knowledge for professionals working with this compound, enabling informed research and development practices.

References

The Carcinogenic Potential of N-Nitrosodibenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

N-Nitrosodibenzylamine (NDBA) is a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens.[1][2] However, extensive research reveals a significant divergence in the toxicological profile of NDBA compared to its more potent, smaller-chain analogues like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). While standard long-term rodent bioassays have consistently failed to demonstrate carcinogenic activity for NDBA, in vitro and in vivo genotoxicity studies have established its mutagenic potential, particularly in liver tissue.[3] This technical guide provides a comprehensive overview of the carcinogenic and genotoxic data for NDBA, details the experimental protocols used in key studies, and elucidates its unique mechanism of action, offering a critical resource for researchers, toxicologists, and drug development professionals.

Introduction to N-Nitrosamines and NDBA

N-nitrosamines are a class of chemical compounds that can form from the reaction of nitrites with secondary amines.[3] They have been identified as impurities in pharmaceuticals, food products, and drinking water, raising significant public health concerns due to the potent carcinogenicity of many compounds in this class.[1][2][4] Regulatory bodies worldwide have established strict limits on the acceptable daily intake of nitrosamine impurities.[5][6]

This compound (C₁₄H₁₄N₂O) stands out within this class. Unlike highly carcinogenic nitrosamines such as NDMA, NDBA has been shown to be non-carcinogenic in traditional animal studies.[3] This discrepancy is attributed to fundamental differences in its metabolic activation pathway, which primarily involves benzylation of DNA rather than the methylation or ethylation associated with more potent nitrosamines.[3] Understanding the toxicological profile of NDBA is crucial for accurate risk assessment and for providing context to the broader evaluation of nitrosamine impurities.

Carcinogenicity Profile

Long-term carcinogenicity bioassays are the primary method for evaluating the potential of a substance to cause cancer in mammals. For NDBA, these studies have yielded consistently negative results.

Animal Bioassay Data

Multiple independent studies involving chronic dietary exposure in both rats and mice have failed to produce a statistically significant increase in tumors in any organ system.[3] A key study reported that high doses of NDBA administered to rats did not result in carcinogenic effects, a stark contrast to other nitrosamines tested under similar conditions.[7]

Table 1: Summary of this compound Carcinogenicity Studies
Species Strain Route of Administration Dose Levels Duration Key Findings
RatNot SpecifiedDietaryHigh DosesChronic (Long-term)No evidence of carcinogenicity.[3][7]
MouseNot SpecifiedDietaryNot SpecifiedChronic (Long-term)No evidence of carcinogenicity.[3]

Genotoxicity Profile

Genotoxicity assays assess the ability of a chemical to damage genetic material (DNA). Despite its lack of carcinogenicity in rodent bioassays, NDBA exhibits clear genotoxic activity in various test systems, particularly following metabolic activation.

In Vitro Assays
  • Bacterial Reverse Mutation Assay (Ames Test): NDBA has been shown to be mutagenic in Salmonella typhimurium strains, such as TA100 and TA1535, which detect base-pair substitutions.[3][8] This activity is dependent on the presence of an exogenous metabolic activation system, typically a liver homogenate fraction (S9). Hamster liver S9 has been found to be more effective than rat liver S9 in bio-transforming NDBA into a mutagen.[8]

  • Mammalian Cell Assays: In mammalian cell systems, NDBA has demonstrated genotoxic potential. Studies using the ToxTracker assay classified NDBA as genotoxic, showing activation of the Rtkn-GFP reporter, which indicates DNA damage.[1] This effect was observed only in the presence of hamster S9 liver extract.[1] NDBA has also been shown to induce DNA strand breaks in isolated rat hepatocytes and micronuclei and gene mutations in human lymphoblastoid TK6 cells.[3][7][8]

In Vivo Assays

Evidence from in vivo studies, such as the analysis of tissue-specific mutations in transgenic mice, supports the genotoxic potential of NDBA, with the liver being a primary target.[9][10]

Table 2: Summary of this compound Genotoxicity Assays
Assay Type Test System Metabolic Activation Concentration/Dose Result Reference
Bacterial Reverse MutationS. typhimurium (TA100, TA1535)Required (Rat or Hamster S9)Not SpecifiedPositive[3][8]
DNA Strand Break AssayIsolated Rat HepatocytesEndogenousNot SpecifiedPositive[3][7]
ToxTracker AssayMammalian CellsRequired (Hamster S9)From 0.3 mMPositive (Genotoxic)[1]
Micronucleus & Gene MutationHuman TK6 CellsRequired (Hamster S9)Not SpecifiedPositive[8]
Transgenic Rodent AssaylacZ Transgenic MiceIn vivoNot SpecifiedPositive (in liver)[9][10]

Mechanism of Action

The carcinogenic activity of N-nitrosamines is intrinsically linked to their metabolic activation into reactive electrophilic intermediates that can alkylate DNA.[11][12] The distinct toxicological profile of NDBA stems from its unique metabolic pathway.

Metabolic Activation

Unlike simple nitrosamines like NDMA, which undergo metabolic activation to form methylating agents, NDBA's activation proceeds through alpha-hydroxylation followed by a different subsequent reaction.[3] This process leads to the formation of a benzylating agent, which then forms benzyl-DNA adducts.[3] This primary mechanism of DNA adduct formation through benzylation is a significant departure from the methylation and ethylation pathways of more potent nitrosamines.[3]

G cluster_0 Metabolic Activation of this compound NDBA This compound AlphaOH α-Hydroxy NDBA (Unstable Intermediate) NDBA->AlphaOH CYP450 Enzymes (α-Hydroxylation) ReactiveSpecies Benzyldiazonium Ion (Reactive Electrophile) AlphaOH->ReactiveSpecies Spontaneous Decomposition DNA_Adduct Benzyl-DNA Adducts ReactiveSpecies->DNA_Adduct Alkylation of DNA Mutation DNA Mispairing & Mutations DNA_Adduct->Mutation During DNA Replication

Proposed metabolic activation pathway of NDBA.
Comparative Potency

Quantitative comparisons highlight the significantly reduced potency of NDBA. It is reported to be over 100 times less mutagenic than NDMA in standardized assay systems.[3] This dramatic difference in potency is directly correlated with the differing metabolic activation pathways and the resulting DNA adducts.[3] While the methyl and ethyl adducts formed by smaller nitrosamines are highly mutagenic and carcinogenic, the benzyl adducts formed by NDBA appear to be less effective at initiating the carcinogenic process in rodent models.

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of toxicological studies. Below are representative protocols for key assays used to evaluate NDBA.

Enhanced Ames Test Protocol for Nitrosamines

The standard bacterial reverse mutation test often fails to detect certain nitrosamines due to inefficient metabolic activation. An enhanced protocol has been developed to address this.

  • Test Strains: Salmonella typhimurium strains TA100 (detects base-pair substitutions) and TA98 (detects frameshifts) are commonly used.

  • Metabolic Activation: A higher concentration of phenobarbital/β-naphthoflavone-induced hamster liver S9 is used compared to standard protocols. An additional cofactor may also be introduced into the S9 mix.[13]

  • Exposure Protocol: A pre-incubation method is employed. The test chemical (NDBA), bacterial culture, and S9 mix are incubated together (e.g., at 37°C for 20-30 minutes) before being plated on minimal glucose agar.

  • Plating and Incubation: The mixture is combined with top agar and poured onto plates. Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (his+) per plate is counted. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the spontaneous background rate.

G cluster_workflow Workflow: In Vitro Genotoxicity Assay (e.g., Ames Test) Prep Prepare Test Substance (NDBA), Bacterial Culture, and S9 Mix Incubate Pre-incubation of NDBA, Bacteria, and S9 Mix Prep->Incubate Plate Plate Mixture with Top Agar on Minimal Glucose Medium Incubate->Plate Incubate_Plates Incubate Plates (e.g., 37°C for 48-72h) Plate->Incubate_Plates Analyze Count Revertant Colonies and Analyze Data Incubate_Plates->Analyze

References

Navigating the Environmental Journey of N-Nitrosodibenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodibenzylamine (NDBzA), a member of the N-nitrosamine class of compounds, presents a potential concern for environmental health due to the known carcinogenic and mutagenic properties of this chemical family. A comprehensive understanding of its environmental fate and transport is crucial for accurate risk assessment and the development of effective mitigation strategies. However, a significant data gap exists in the scientific literature regarding experimentally determined environmental fate parameters for NDBzA. This technical guide addresses this challenge by providing a thorough overview of the known physicochemical properties of NDBzA, supplemented with expertly justified surrogate data from structurally similar nitrosamines. It details standardized experimental protocols based on OECD guidelines that are applicable for determining the environmental behavior of NDBzA. Furthermore, this guide illustrates the key toxicological pathway associated with nitrosamine genotoxicity through a detailed diagram. This document serves as a critical resource for researchers and professionals, enabling a more informed approach to the environmental risk assessment of this compound.

Physicochemical Properties

The environmental transport and fate of a chemical are fundamentally governed by its physicochemical properties. For this compound, a combination of experimental and estimated data provides insight into its likely behavior in various environmental compartments. Due to the limited availability of experimental data for NDBzA, properties of the structurally related compound N-Nitrosodiphenylamine (NDPhA) are included as surrogates to provide a more complete picture. The selection of NDPhA as a surrogate is justified by the structural similarity, where both compounds feature a nitrosamine functional group attached to two aromatic moieties, influencing their stability and lipophilicity.

Table 1: Physicochemical Properties of this compound and Surrogate N-Nitrosodiphenylamine

PropertyThis compound (NDBzA)N-Nitrosodiphenylamine (NDPhA) (Surrogate)Data Type
Molecular Formula C₁₄H₁₄N₂OC₁₂H₁₀N₂OExperimental
Molecular Weight 226.27 g/mol 198.22 g/mol Calculated
Physical State Yellow Low Melting Solid[1]Yellow to brown or orange powder/flakes[2][3]Experimental
Melting Point 56-58 °C66.5 °CExperimental
Boiling Point 367.89 °C (estimate)[1]DecomposesExperimental
Water Solubility Slightly soluble in Chloroform and Methanol[1]< 1 mg/mL at 20 °C (Insoluble)[2][3]Experimental
Vapor Pressure -7 x 10⁻⁵ mm Hg at 25 °C (estimate)[2]Estimated
Log Kₒw (Octanol-Water Partition Coefficient) -3.13[2]Experimental
Henry's Law Constant -1.2 x 10⁻⁶ atm-m³/mol (estimate)[2]Estimated

Note: The use of surrogate data is a common practice in environmental risk assessment when specific data for a target chemical is unavailable. This approach, known as read-across, relies on the principle that structurally similar chemicals will have similar physicochemical and toxicological properties[1][2][3].

Environmental Fate and Transport

The environmental fate of this compound is dictated by a combination of transport and transformation processes. Due to the scarcity of direct experimental data for NDBzA, this section leverages information from surrogate nitrosamines and established principles of environmental chemistry to predict its likely behavior.

Abiotic Degradation

Photodegradation: Nitrosamines are known to be susceptible to photolysis. The primary mechanism involves the absorption of UV radiation, leading to the cleavage of the N-N bond[4]. While specific studies on NDBzA are lacking, it is anticipated to undergo photodegradation in sunlit surface waters and on soil surfaces. The rate of degradation would be influenced by factors such as water clarity, depth, and the presence of photosensitizing agents.

Hydrolysis: The hydrolysis of N-nitrosamines is generally not considered a significant degradation pathway under typical environmental pH conditions (pH 5-9).

Biotic Degradation

Biodegradation is expected to be a significant removal mechanism for nitrosamines in the environment. Studies on other nitrosamines, such as N-nitrosodimethylamine (NDMA), have demonstrated that they can be mineralized by microorganisms in both aqueous and soil systems[5][6][7]. The rate of biodegradation is influenced by factors such as the microbial population, temperature, and the availability of other carbon sources[5][8]. Given its organic structure, NDBzA is likely susceptible to microbial degradation, although specific pathways and rates are currently unknown.

Mobility and Transport

Soil Mobility: The mobility of NDBzA in soil will be largely influenced by its adsorption to soil organic matter and clay particles. Based on the estimated high octanol-water partition coefficient (log Kₒw) of the surrogate NDPhA, NDBzA is expected to have low to moderate mobility in soil. Chemicals with higher log Kₒw values tend to adsorb more strongly to soil and sediment, reducing their potential to leach into groundwater.

Volatilization: The potential for volatilization from water and soil surfaces is determined by a chemical's Henry's Law constant and vapor pressure. Based on the estimated low vapor pressure and Henry's Law constant of the surrogate NDPhA, significant volatilization of NDBzA from water or moist soil is not expected to be a major transport pathway.

Bioaccumulation: The tendency of a chemical to accumulate in living organisms is related to its lipophilicity, as indicated by the log Kₒw. The log Kₒw of 3.13 for the surrogate NDPhA suggests that NDBzA has the potential to bioaccumulate in aquatic organisms.

Experimental Protocols

To address the data gaps for this compound, standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), should be employed. These guidelines provide a framework for generating reliable and comparable data on the environmental fate and transport of chemicals.

Table 2: Recommended OECD Test Guidelines for this compound

Environmental Fate ParameterOECD Test GuidelineBrief Description of Methodology
Photodegradation OECD 316"Phototransformation of Chemicals in Water – Direct Photolysis": The test substance is irradiated with polychromatic light in a sterile aqueous solution to determine its quantum yield and photodegradation half-life.
Hydrolysis OECD 111"Hydrolysis as a Function of pH": The rate of hydrolysis of the test substance is determined in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures.
Biodegradation in Water OECD 309"Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test": The ultimate biodegradability of the test substance is assessed in a surface water matrix by measuring CO₂ evolution or dissolved organic carbon (DOC) removal.
Soil Adsorption/Desorption OECD 106"Adsorption – Desorption Using a Batch Equilibrium Method": The adsorption and desorption of the test substance to and from different soil types are measured to determine the soil organic carbon-water partitioning coefficient (Koc).
Bioaccumulation in Fish OECD 305"Bioaccumulation in Fish: Aqueous and Dietary Exposure": The bioconcentration factor (BCF) is determined by exposing fish to the test substance in water or through their diet and measuring the concentration in fish tissue over time.

Visualization of Toxicological Pathway

N-Nitrosamines are generally considered genotoxic carcinogens that require metabolic activation to exert their toxic effects. The primary mechanism involves the enzymatic hydroxylation of the carbon atom alpha to the nitroso group, leading to the formation of an unstable intermediate that can ultimately generate a reactive electrophile. This electrophile can then form adducts with DNA, leading to mutations and potentially cancer.

This compound Genotoxicity Pathway cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Damage NDBzA This compound Intermediate α-Hydroxy-N-nitrosodibenzylamine (Unstable Intermediate) NDBzA->Intermediate CYP450 Enzymes Electrophile Benzyl Diazonium Ion (Reactive Electrophile) Intermediate->Electrophile Spontaneous Decomposition DNA_Adduct DNA Adducts Electrophile->DNA_Adduct Alkylation DNA DNA Mutation Mutations DNA_Adduct->Mutation Faulty DNA Repair/ Replication Cancer Cancer Mutation->Cancer Uncontrolled Cell Growth

Caption: Metabolic activation and genotoxic mechanism of this compound.

Experimental Workflows

The following diagrams illustrate the logical workflow for assessing the key environmental fate parameters of this compound.

Biodegradation Assessment Workflow start Start: Assess Biodegradation setup Prepare Test System (OECD 309) start->setup inoculum Inoculate with Environmental Microorganisms setup->inoculum add_ndbza Spike with NDBzA inoculum->add_ndbza incubate Incubate under Controlled Conditions (Temp, Light) add_ndbza->incubate measure Measure CO2 Evolution or DOC Removal Over Time incubate->measure analyze Analyze Data to Determine Degradation Rate & Half-life measure->analyze end End: Biodegradation Profile analyze->end

Caption: Workflow for determining the aerobic biodegradation of NDBzA in surface water.

Soil Mobility Assessment Workflow start Start: Assess Soil Mobility soil_prep Select and Characterize Different Soil Types start->soil_prep batch_exp Conduct Batch Equilibrium Experiments (OECD 106) soil_prep->batch_exp add_ndbza Spike Soil Slurries with NDBzA batch_exp->add_ndbza equilibrate Equilibrate and Separate Phases (Centrifugation) add_ndbza->equilibrate measure Measure NDBzA Concentration in Aqueous Phase equilibrate->measure calculate Calculate Adsorption (Kd) and Koc Values measure->calculate end End: Soil Mobility Potential calculate->end

Caption: Workflow for assessing the soil adsorption and mobility of NDBzA.

Conclusion and Future Directions

The environmental fate and transport of this compound are critical aspects of its overall risk profile. While direct experimental data remains limited, a combination of its known physicochemical properties and data from the structurally similar surrogate, N-Nitrosodiphenylamine, provides a foundational understanding of its likely environmental behavior. It is anticipated that NDBzA will exhibit low to moderate mobility in soil, have a potential for bioaccumulation, and be susceptible to degradation through photolysis and microbial action.

To refine the environmental risk assessment for NDBzA, further research is imperative. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a clear roadmap for generating the necessary empirical data. Future studies should prioritize the determination of key environmental fate parameters, including water solubility, vapor pressure, octanol-water partition coefficient, and rates of abiotic and biotic degradation under various environmental conditions. Such data will be invaluable for developing more accurate environmental fate models and ensuring the robust protection of environmental and human health.

References

Navigating the Solubility Landscape of N-Nitrosodibenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of N-Nitrosodibenzylamine (NDBzA), a compound of significant interest to researchers and professionals in the fields of chemical research and drug development. This document outlines the current understanding of NDBzA's solubility in organic solvents, details a comprehensive experimental protocol for its determination, and provides a framework for the quantification of this compound.

Core Understanding of this compound Solubility

This compound is characterized as a yellow, low-melting solid.[1] Current literature qualitatively describes its solubility as slight in organic solvents such as chloroform and methanol.[1][2] While precise quantitative solubility data remains to be extensively published, understanding its solubility profile is crucial for its application in synthesis, formulation, and toxicological studies. Standard solutions of this compound in methanol are commercially available at concentrations of 100 µg/mL.[3][4]

Quantitative Solubility Data

A comprehensive search of available scientific literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of DeterminationReference
MethanolIsothermal Saturation & HPLC-UV/MS(To be determined)
ChloroformIsothermal Saturation & HPLC-UV/MS(To be determined)
EthanolIsothermal Saturation & HPLC-UV/MS(To be determined)
AcetoneIsothermal Saturation & HPLC-UV/MS(To be determined)
Ethyl AcetateIsothermal Saturation & HPLC-UV/MS(To be determined)
AcetonitrileIsothermal Saturation & HPLC-UV/MS(To be determined)
DichloromethaneIsothermal Saturation & HPLC-UV/MS(To be determined)
TolueneIsothermal Saturation & HPLC-UV/MS(To be determined)

Experimental Protocol for Solubility Determination

The following detailed protocol outlines the isothermal saturation method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent. This is followed by a robust analytical method for the quantification of the dissolved this compound.

Part 1: Isothermal Saturation

This phase involves creating a saturated solution of this compound at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the withdrawn solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the analytical method. Record the dilution factor.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess NDBzA to solvent B Agitate at constant temperature A->B 24-48h C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Dilute for analysis D->E F Quantify via HPLC-UV/MS E->F

Isothermal Saturation Workflow
Part 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This section details an analytical method for the accurate quantification of this compound in the prepared solutions.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector or a mass spectrometer (MS) is suitable.

  • Column: A C18 reversed-phase column is commonly used for nitrosamine analysis.

  • Mobile Phase: A gradient of water (often with a small amount of formic acid) and an organic solvent like methanol or acetonitrile is typical.

  • Flow Rate: Approximately 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection:

    • UV: Monitor at a wavelength where this compound has significant absorbance.

    • MS: Utilize a mass spectrometer for higher sensitivity and specificity, monitoring for the specific mass-to-charge ratio of this compound.

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

  • Analysis: Inject the prepared standard solutions and the diluted sample solutions into the HPLC system.

  • Data Acquisition: Record the peak areas from the chromatograms.

  • Quantification: Plot a calibration curve of peak area versus concentration for the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample solutions.

  • Solubility Calculation: Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

logical_relationship Solubility Solubility Determination Isothermal Isothermal Saturation Solubility->Isothermal Quantification Analytical Quantification Solubility->Quantification Result Solubility Value (g/L) Isothermal->Result HPLC HPLC-UV/MS Quantification->HPLC Calibration Calibration Curve HPLC->Calibration Calibration->Result

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Nitrosodibenzylamine (NDBzA)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-nitrosamines are a class of chemical compounds that have garnered significant attention from regulatory bodies and the scientific community due to their classification as probable human carcinogens.[1][2] These compounds can form as impurities in a variety of products, including pharmaceuticals, food, and rubber articles, often during manufacturing or storage. N-Nitrosodibenzylamine (NDBzA) is a specific non-volatile nitrosamine that requires sensitive and robust analytical methods for its detection and quantification to ensure consumer safety.

This document provides detailed application notes and protocols for the analysis of this compound using modern analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are essential for researchers, scientists, and drug development professionals involved in quality control and safety assessment.

Analytical Techniques for this compound Detection

The detection of NDBzA at trace levels necessitates highly sensitive and selective analytical instrumentation. GC-MS/MS and LC-MS/MS are the most commonly employed techniques for the reliable quantification of nitrosamine impurities.[3]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds like some nitrosamines. While NDBzA is less volatile, GC-MS/MS can still be a viable method, often requiring liquid injection rather than headspace analysis. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity, which is crucial for minimizing matrix interferences.[4][5]

Experimental Protocol: GC-MS/MS Analysis of NDBzA in a Solid Matrix (e.g., Pharmaceutical Tablet Powder)

This protocol is a general guideline and may require optimization for specific sample matrices.

a) Sample Preparation: Dichloromethane Extraction

  • Sample Weighing: Accurately weigh a representative portion of the ground tablet powder (e.g., 250 mg of active pharmaceutical ingredient equivalent) into a 15 mL centrifuge tube.[5]

  • Suspension: Add 10 mL of a suitable aqueous solution (e.g., 0.1 M Sodium Hydroxide) to the tube. Vortex briefly to mix and then shake vigorously for at least 5 minutes to ensure the powder is well suspended.[5]

  • Solvent Extraction: Add 2.0 mL of dichloromethane to the suspension. Vortex briefly and then shake for a minimum of 5 minutes to extract the nitrosamines into the organic phase.[5]

  • Phase Separation: Centrifuge the suspension at approximately 10,000 x g for at least 5 minutes to achieve a clear separation of the aqueous and organic layers.[5]

  • Collection: Carefully remove the upper aqueous layer. Transfer the lower organic (dichloromethane) phase into a clean vial for analysis.

  • Internal Standard: If an internal standard is used, it should be added at an appropriate step in the sample preparation process to correct for extraction efficiency and instrumental variability.

b) Instrumental Parameters: GC-MS/MS

The following table outlines typical instrumental parameters for the analysis of nitrosamines.

ParameterTypical Setting
Gas Chromatograph Agilent 7890B GC or equivalent
ColumnRtx-5 Amine (30m x 0.32mm, 1.5µm) or similar
Injection ModeSplitless
Injection Volume1 - 2 µL
Inlet Temperature250 °C
Carrier GasHelium
Flow RateConstant flow or linear velocity (e.g., 44.3 cm/sec)[3]
Oven Program50 °C (hold 1 min), ramp at 20 °C/min to 250 °C (hold 3 min)[6]
Mass Spectrometer Agilent 7010B Triple Quadrupole MS or equivalent
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
Solvent Delay~6.0 min

c) Quantitative Data for GC-MS/MS Methods

Specific quantitative performance data for NDBzA is not consistently available in the literature. The following table provides representative data for other nitrosamines from multi-analyte methods, which can serve as a benchmark for method development and validation for NDBzA.

NitrosamineLOD (ppb)LOQ (ppb)Recovery (%)Matrix
NDMA< 31590-120Drug Substance
NDEA< 31590-120Drug Substance
NDIPA< 31590-120Drug Substance
NDBA< 31590-120Drug Substance
NDBzA Data not consistently reported Data not consistently reported Data not consistently reported

LOD: Limit of Detection, LOQ: Limit of Quantification. Data synthesized from multiple sources for illustrative purposes.[4][5]

Experimental Workflow for GC-MS/MS Analysis

GCMS_Workflow GC-MS/MS Experimental Workflow for NDBzA cluster_prep Sample Preparation cluster_analysis Instrumental Analysis start Weigh Solid Sample (e.g., 250 mg) suspend Suspend in Aqueous Solution start->suspend 10 mL 0.1M NaOH extract Add Dichloromethane & Shake (5 min) suspend->extract 2 mL DCM centrifuge Centrifuge (10,000 x g, 5 min) extract->centrifuge collect Collect Organic Layer centrifuge->collect inject Inject 1-2 µL into GC-MS/MS collect->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Data Analysis & Quantification detect->quantify

Caption: Workflow for NDBzA analysis by GC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly suitable for the analysis of a wide range of nitrosamines, including less volatile compounds like NDBzA.[7][8] This technique offers excellent sensitivity and selectivity and can often handle complex matrices with simpler sample preparation protocols compared to GC-MS. Atmospheric Pressure Chemical Ionization (APCI) is frequently the preferred ionization source for many nitrosamines, though Electrospray Ionization (ESI) can also be effective.[8]

Experimental Protocol: LC-MS/MS Analysis of NDBzA in a Food Matrix

This protocol is adapted from a method for analyzing 11 nitrosamines in various food matrices and may require optimization.[9]

a) Sample Preparation: Acetonitrile Extraction

  • Sample Weighing: Homogenize the food sample. Weigh 1.0 g of the homogenized sample into a 15 mL centrifuge tube.

  • Solvent Extraction: Add 5 mL of acetonitrile to the tube. Shake or vortex for 15 minutes to extract the analytes.[9]

  • Centrifugation: Centrifuge the sample at 4500 rpm for 5 minutes.[9]

  • Filtration and Dilution: Transfer the supernatant to a new tube and filter it through a 0.2 µm PTFE syringe filter. Dilute the filtered extract 1:9 with water.[9]

  • Analysis: Transfer the final diluted solution to an autosampler vial for LC-MS/MS analysis.

b) Instrumental Parameters: LC-MS/MS

The following table provides typical instrumental parameters for the LC-MS/MS analysis of nitrosamines.

ParameterTypical Setting
Liquid Chromatograph Waters ACQUITY UPLC, Sciex ExionLC, or equivalent
ColumnPhenyl Hexyl (e.g., 3.0 x 100 mm, 3.0 µm) or C18
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol or Acetonitrile
GradientA time-based gradient from high aqueous to high organic
Flow Rate0.500 mL/min
Column Temperature40 °C
Injection Volume10 µL
Mass Spectrometer Waters Xevo TQ, SCIEX 6500+ QTRAP, or equivalent
Ion SourceAtmospheric Pressure Chemical Ionization (APCI), positive mode
Acquisition ModeMultiple Reaction Monitoring (MRM)
Source/Gas ParametersOptimized for specific instrument and analytes

c) Quantitative Data for LC-MS/MS Methods

Similar to GC-MS/MS, specific and validated quantitative data for NDBzA is scarce. One study on processed meat products indicated that satisfactory recovery and precision were not achieved for NDBzA under their developed method, highlighting the analytical challenges associated with this compound. However, other multi-analyte methods have been successfully validated for other nitrosamines.

NitrosamineLOD (ng/mL)LOQ (ng/mL)Recovery (%)Matrix
NDMA0.01 - 0.20.025 - 0.485-110Pharmaceuticals/Food
NDEA0.01 - 0.20.025 - 0.485-110Pharmaceuticals/Food
NDBA0.01 - 0.20.025 - 0.485-110Pharmaceuticals/Food
NDBzA Data not consistently reported Data not consistently reported Unsatisfactory results reported in some studies

LOD: Limit of Detection, LOQ: Limit of Quantification. Data synthesized from multiple sources for illustrative purposes.[10][11][12]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow LC-MS/MS Experimental Workflow for NDBzA start Homogenized Sample (1.0 g) extract Acetonitrile Extraction (5 mL, Vortex 15 min) start->extract centrifuge Centrifuge (4500 rpm, 5 min) extract->centrifuge filter_dilute Filter Supernatant (0.2 µm) & Dilute 1:9 with Water centrifuge->filter_dilute inject Inject into LC-MS/MS System filter_dilute->inject analysis Chromatographic Separation & MS/MS Detection (MRM) inject->analysis quantify Data Processing & Quantification analysis->quantify

Caption: Workflow for NDBzA analysis by LC-MS/MS.

Summary and Conclusion

The detection and quantification of this compound can be performed using both GC-MS/MS and LC-MS/MS. LC-MS/MS is often preferred due to the semi-volatile nature of NDBzA and its applicability to a broader range of nitrosamines. The provided protocols offer a starting point for method development for the analysis of NDBzA in pharmaceutical and food matrices.

A significant challenge highlighted by the current literature is the lack of robust, validated quantitative data specifically for NDBzA. Some studies have reported difficulties in achieving satisfactory recovery and precision for this particular analyte within multi-analyte methods. This underscores the critical need for single-laboratory validation when developing or adapting methods for NDBzA. Researchers and scientists must meticulously validate their methods for parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure reliable and defensible results. Future work should focus on establishing and publishing rugged, validated methods that include specific performance characteristics for this compound to support global regulatory and safety assessment efforts.

References

Application Note: Quantification of N-Nitrosodibenzylamine in Pharmaceutical Drug Substances by GC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a comprehensive protocol for the sensitive and selective quantification of N-Nitrosodibenzylamine (NDBzA) in active pharmaceutical ingredients (APIs) and drug products using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). N-nitrosamines are a class of potential genotoxic impurities that require vigilant monitoring in pharmaceutical products. The described methodology, employing liquid-liquid extraction followed by GC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, provides a robust framework for the accurate determination of NDBzA at trace levels, ensuring product quality and patient safety. This document is intended for researchers, scientists, and drug development professionals.

Introduction

N-nitrosamines are classified as probable human carcinogens, and their presence in pharmaceutical products is a significant concern for regulatory agencies and manufacturers worldwide.[1][2] this compound (NDBzA) is a potential nitrosamine impurity that can form during the synthesis or storage of certain drug substances. Due to the potential health risks associated with nitrosamine impurities, even at trace levels, highly sensitive and specific analytical methods are required for their detection and quantification.[3]

Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) offers excellent selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like N-nitrosamines.[3][4] The use of Multiple Reaction Monitoring (MRM) mode enhances specificity by monitoring a specific precursor-to-product ion transition, minimizing matrix interferences and enabling low detection limits.[5] This application note provides a detailed protocol for the quantification of NDBzA, which can be adapted and validated for specific drug product matrices.

Experimental

Reagents and Materials
  • This compound (NDBzA) reference standard

  • N-Nitrosodiphenylamine-d10 (or other suitable isotopic internal standard)

  • Dichloromethane (DCM), HPLC or GC grade

  • Methanol, HPLC or GC grade

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 0.22 µm syringe filters (PTFE)

Standard and Sample Preparation

2.1. Standard Stock Solution (100 µg/mL)

Prepare a stock solution of NDBzA by accurately weighing approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

2.2. Internal Standard (ISTD) Stock Solution (100 µg/mL)

Prepare a stock solution of the internal standard (e.g., N-Nitrosodiphenylamine-d10) in the same manner as the NDBzA stock solution.

2.3. Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to cover the desired calibration range (e.g., 0.5 - 100 ng/mL). Each working standard should be fortified with the internal standard at a constant concentration (e.g., 10 ng/mL).

2.4. Sample Preparation (for Drug Substance/Product)

  • Accurately weigh approximately 250 mg of the powdered drug substance or ground tablets into a 15 mL centrifuge tube.[6]

  • Add 10 mL of 1M NaOH solution and vortex for 1 minute.[6]

  • Add 2.0 mL of dichloromethane to the suspension.[6]

  • Vortex for 5 minutes to facilitate extraction.[6]

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.[7]

  • Carefully transfer the lower organic layer (dichloromethane) into a clean vial using a Pasteur pipette.

  • Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial for analysis.[7][8]

GC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instruments and matrices.

3.1. Gas Chromatograph (GC) Parameters

ParameterValue
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial temp 60°C, hold for 2 min, ramp at 20°C/min to 280°C, hold for 5 min

3.2. Mass Spectrometer (MS) Parameters

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Collision Gas Argon

3.3. MRM Transitions for this compound (NDBzA)

Based on the molecular weight of NDBzA (226.27 g/mol ) and common fragmentation patterns of nitrosamines, the following MRM transitions are proposed for method development and validation. The optimal collision energies should be determined empirically.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound 226.191.1 (Quantifier)105.1 (Qualifier)
ISTD (e.g., NDPA-d14) 144.250.178.1

Note: The precursor ion for NDBzA is its molecular ion. The product ion at m/z 91.1 corresponds to the tropylium ion (C7H7+), a very common and stable fragment from benzyl groups. The product ion at m/z 105.1 could correspond to the benzoyl cation (C7H5O+).

Data Presentation

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method, which should be confirmed during method validation.

ParameterThis compound (NDBzA)
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) < 0.1 ng/mL
Limit of Quantification (LOQ) < 0.5 ng/mL
Accuracy (% Recovery) 80 - 120%
Precision (%RSD) < 15%

Experimental Protocols

Method Validation Protocol

A full method validation should be performed according to ICH Q2(R1) guidelines, including the following parameters:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of NDBzA and the ISTD.

  • Linearity: Prepare a calibration curve with at least five concentration levels. Plot the peak area ratio (NDBzA/ISTD) against the concentration and perform a linear regression analysis.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or using the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Perform recovery studies by spiking the drug product matrix with known concentrations of NDBzA at three levels (e.g., low, medium, and high).

  • Precision:

    • Repeatability (Intra-day precision): Analyze replicate preparations of a spiked sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze replicate preparations of a spiked sample on different days, with different analysts, or on different instruments.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., GC oven temperature ramp, flow rate) on the results.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing and Quantification A Weigh Drug Substance/Product B Add 1M NaOH A->B C Liquid-Liquid Extraction with Dichloromethane B->C D Centrifuge and Separate Organic Layer C->D E Filter Extract D->E G Inject into GC-MS/MS E->G F Prepare Calibration Standards & ISTD F->G H Acquire Data in MRM Mode G->H I Integrate Peak Areas H->I J Generate Calibration Curve I->J K Quantify NDBzA Concentration J->K L Report Results K->L

Caption: Experimental workflow for NDBzA quantification.

logical_relationship Risk_Assessment Risk Assessment for Nitrosamine Impurities Method_Development Method Development for NDBzA Risk_Assessment->Method_Development Method_Validation Method Validation (ICH Q2) Method_Development->Method_Validation Routine_Testing Routine Quality Control Testing Method_Validation->Routine_Testing Regulatory_Compliance Regulatory Compliance and Patient Safety Routine_Testing->Regulatory_Compliance

Caption: Logical relationship for nitrosamine impurity control.

References

Application Note: Solid-Phase Extraction Protocol for N-Nitrosodibenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitrosodibenzylamine (NDBzA) is a member of the N-nitrosamine class of compounds.[1][2] N-nitrosamines are recognized as probable human carcinogens and their presence as impurities in pharmaceutical products, even at trace levels, is a significant safety concern for drug manufacturers and regulatory agencies.[3][4][5][6] The formation of N-nitrosamines can occur during the manufacturing process or storage of drug products when secondary or tertiary amines react with nitrosating agents.[3][6] Consequently, highly sensitive and selective analytical methods are required to detect and quantify these impurities in active pharmaceutical ingredients (APIs) and finished drug products.[5][6][7]

Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively isolates and concentrates target analytes from complex matrices while removing interfering substances.[8] This approach enhances the accuracy and reliability of subsequent chromatographic analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] This application note provides a detailed protocol for the solid-phase extraction of this compound from a drug substance or product matrix.

Data Presentation

The following table summarizes representative recovery data for various N-nitrosamines using a solid-phase extraction methodology. While specific data for this compound is not detailed in the cited literature, these values for structurally related nitrosamines demonstrate the efficacy of the SPE technique for this class of compounds. The method demonstrates good reproducibility, with relative standard deviations (RSDs) typically below 15-20%.[10][11]

AnalyteSample MatrixSPE SorbentAverage Recovery (%)% RSDReference
N-Nitrosodimethylamine (NDMA)WaterCoconut Charcoal91-126%< 20%[10]
N-Nitrosodiethylamine (NDEA)Cough SyrupCation-Exchange90-120%< 15%[12]
N-Nitrosodiisopropylamine (NDIPA)Cough SyrupCation-Exchange90-120%< 15%[12]
N-Nitrosodibutylamine (NDBA)WaterCoconut Charcoal91-126%< 20%[10]
N-Nitrosomorpholine (NMOR)Cough SyrupCation-Exchange90-120%< 15%[12]

Experimental Protocols

This protocol describes a general method for the extraction of this compound using a polymeric reversed-phase SPE cartridge, such as Oasis HLB or a similar sorbent. The methodology is adapted from established procedures for other N-nitrosamines.

Materials and Reagents:

  • SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent, 200 mg, 6 mL format (e.g., Waters Oasis HLB)

  • Sample: Drug substance or drug product containing potential this compound impurity.

  • Solvents:

    • Methanol (HPLC or MS grade)

    • Dichloromethane (DCM, HPLC grade)

  • Reagents:

    • Ultrapure Water (18.2 MΩ·cm)

    • Formic Acid (optional, for pH adjustment)

  • Apparatus:

    • SPE Vacuum Manifold

    • Nitrogen Evaporation System

    • Vortex Mixer

    • Centrifuge

    • Autosampler vials for final analysis

Protocol Steps:

  • Sample Preparation:

    • Accurately weigh 500 mg of the drug substance or powdered drug product into a glass centrifuge tube.

    • Add 5.0 mL of a suitable solvent in which the sample is soluble (e.g., 1% formic acid in water for water-soluble samples, or dichloromethane for organic-soluble samples).[7][11]

    • Vortex the sample for 15-20 minutes to ensure complete dissolution or dispersion.[7]

    • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble excipients.

    • Carefully transfer the supernatant to a clean glass tube for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Place the HLB SPE cartridge onto the vacuum manifold.

    • Condition the cartridge by passing 6 mL of methanol through the sorbent under low vacuum.

    • Equilibrate the cartridge by passing 6 mL of ultrapure water. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the prepared sample supernatant from step 1 onto the conditioned SPE cartridge.

    • Apply a low vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 30% aqueous methanol to remove polar impurities and interfering matrix components.

    • Dry the cartridge under a high vacuum or with a stream of nitrogen for 10 minutes to remove residual water.[10]

  • Elution:

    • Place a clean collection tube inside the vacuum manifold.

    • Elute the retained this compound from the cartridge by passing 6 mL of methanol or dichloromethane through the sorbent.[10] Collect the eluate.

  • Post-Elution Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the dried residue in 1.0 mL of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS or dichloromethane for GC-MS).

    • Vortex briefly and transfer the final solution to an autosampler vial for analysis by a validated chromatographic method (LC-MS/MS or GC-MS/MS).[4]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Final Analysis weigh Weigh Sample (500 mg) dissolve Dissolve/Disperse in Solvent (5 mL) weigh->dissolve vortex Vortex (20 min) dissolve->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge condition Condition Cartridge (Methanol & Water) centrifuge->condition load Load Sample condition->load wash Wash Cartridge (30% Aqueous Methanol) load->wash elute Elute Analyte (Methanol/DCM) wash->elute concentrate Evaporate to Dryness (Nitrogen Stream) elute->concentrate reconstitute Reconstitute in 1 mL Solvent concentrate->reconstitute analyze Analyze by LC-MS or GC-MS reconstitute->analyze

Caption: Workflow for this compound SPE.

References

Application Notes: N-Nitrosodibenzylamine (NDBzA) as a Positive Control Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Nitrosodibenzylamine (NDBzA), a nitrosamine compound with the molecular formula C₁₄H₁₄N₂O, presents a unique and paradoxical toxicological profile.[1] While structurally similar to potent carcinogens like N-nitrosodimethylamine (NDMA), NDBzA has consistently been shown to be non-carcinogenic in long-term rodent bioassays.[1] However, it exhibits clear genotoxic activity in various in vitro systems.[1] Specifically, it is mutagenic in bacterial assays and induces DNA damage in isolated liver cells.[1] This dichotomy makes NDBzA an invaluable tool for specific applications in toxicology and drug development, primarily as a positive control for in vitro genotoxicity assays rather than for in vivo carcinogenicity studies.

Its utility lies in its ability to confirm the sensitivity of an assay to a known genotoxic agent that requires metabolic activation, without the extreme carcinogenic potency of other nitrosamines. This application note provides detailed protocols for its use in key assays and summarizes relevant data for researchers.

Key Applications

  • Positive Control in Bacterial Reverse Mutation Assays (Ames Test): NDBzA is used to verify the proper functioning of the test system, including the metabolic activation system (S9 mix), in detecting mutagenic compounds.[1][2] It is particularly useful for demonstrating the sensitivity of the assay to mutagens that may be difficult to detect.

  • Positive Control in In Vitro Mammalian Cell Genotoxicity Assays: It serves as a positive control in assays that measure DNA damage, such as the DNA strand break assay in hepatocytes, confirming the ability of the cell system to metabolize a pro-mutagen and the assay's capacity to detect the resulting damage.[1][3]

  • Standard in Analytical Method Development: As a well-characterized nitrosamine, NDBzA can be used as a reference standard for the development and validation of analytical methods (e.g., LC-MS, GC-MS) designed to detect nitrosamine impurities in pharmaceutical products and other matrices.[4][5]

Quantitative Data Summary

The following tables summarize the toxicological and analytical data for this compound.

Table 1: Genotoxicity and Carcinogenicity Profile of this compound

ParameterResult/FindingCommentsReference
Carcinogenicity Non-carcinogenicConsistently negative in long-term rodent (rat and mouse) bioassays.[1]
Bacterial Mutagenicity PositiveMutagenic in Salmonella typhimurium strains (e.g., TA100, TA1535) with metabolic activation (S9).[1][2][6]
DNA Damage PositiveInduces DNA single-strand breaks in isolated rat hepatocytes.[1][3][7]
Cytotoxicity HighExhibits a high degree of cytotoxicity in primary cells from the kidney and lung.[3]

Table 2: Comparative Carcinogenic Potency of Nitrosamines

CompoundTD50 Value (Rat, mg/kg/day)Carcinogenic PotencyReference
N-Nitrosodimethylamine (NDMA)0.02 - 0.05Very High[1]
N-Nitrosodiethylamine (NDEA)0.02 - 0.05Very High[1]
This compound (NDBzA) Not carcinogenicNot applicable[1]

Experimental Protocols

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) using NDBzA

This protocol is based on established guidelines for testing N-nitrosamines, which often require modified conditions for optimal detection.[8][9]

1. Objective: To verify the sensitivity of the Ames test, including the metabolic activation system, using NDBzA as a positive control.

2. Materials:

  • Salmonella typhimurium strains (e.g., TA100, TA1535, which detect base-pair substitutions).[6]

  • Escherichia coli strain WP2 uvrA (pKM101).[9][10]

  • This compound (NDBzA).

  • Solvent (e.g., Dimethyl sulfoxide - DMSO).

  • Metabolic activation system: Aroclor-induced hamster liver S9 fraction (preferred for nitrosamines) or rat liver S9.[11][12] Use a high concentration (e.g., 30%) S9 mix for optimal sensitivity with NDBzA.[6]

  • Cofactors for S9 mix (e.g., NADP, G6P).

  • Top agar (containing histidine and biotin for Salmonella, tryptophan for E. coli).

  • Minimal glucose agar plates.

3. Procedure (Pre-incubation Method):

  • Prepare fresh overnight cultures of the bacterial tester strains.

  • Prepare the S9 mix by combining the S9 fraction with the required cofactors. Keep on ice.

  • Prepare serial dilutions of NDBzA in DMSO. A suggested concentration range for NDBzA is 10 - 5000 µ g/plate .

  • For each concentration, add the following to a sterile test tube:

    • 100 µL of bacterial culture.

    • 500 µL of S9 mix (or phosphate buffer for non-activation control).

    • 50 µL of the NDBzA dilution.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle shaking. A 30-minute pre-incubation is often sufficient.[8][9]

  • After incubation, add 2 mL of molten top agar (kept at 45°C) to the tube.

  • Vortex briefly and pour the entire contents onto a minimal glucose agar plate.

  • Distribute the top agar evenly by tilting the plate.

  • Allow the plates to solidify on a level surface.

  • Invert the plates and incubate at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

4. Expected Results: A dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control, indicates a positive result. NDBzA is expected to be positive in strains like TA100 and TA1535, particularly with a 30% hamster S9 mix.[6][10]

Protocol 2: DNA Single-Strand Break (SSB) Assay in Rat Hepatocytes

This protocol uses the alkaline filter elution technique to measure DNA strand breaks induced by NDBzA.

1. Objective: To demonstrate the DNA-damaging potential of NDBzA in a metabolically competent mammalian cell system.

2. Materials:

  • Isolated primary rat hepatocytes.

  • This compound (NDBzA).

  • Cell culture medium (e.g., Williams' Medium E).

  • Lysis solution (e.g., 2% SDS, 0.1 M glycine, 0.025 M Na₂EDTA, pH 9.6).

  • Elution buffer (e.g., tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1).

  • Polycarbonate filters (2 µm pore size).

  • DNA fluorophore (e.g., Hoechst 33258).

  • Peristaltic pump.

  • Fraction collector and fluorometer.

3. Procedure:

  • Culture the primary rat hepatocytes according to standard laboratory procedures.

  • Treat the hepatocytes with various concentrations of NDBzA for a defined period (e.g., 2-4 hours). Include a negative (vehicle) control.

  • After treatment, harvest the cells and carefully layer them onto the polycarbonate filters.

  • Lyse the cells directly on the filter using the lysis solution. This leaves the nuclear DNA on the filter.

  • Wash the filter with a suitable buffer to remove cellular debris.

  • Elute the DNA from the filter by pumping the alkaline elution buffer through it at a constant, slow flow rate (e.g., 0.03-0.04 mL/min).

  • Collect fractions of the eluate at regular intervals (e.g., every 90 minutes) for a total of several hours.

  • Quantify the amount of DNA in each collected fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye.

  • Calculate the elution rate, which is proportional to the number of DNA single-strand breaks.

4. Expected Results: Treatment with NDBzA is expected to cause a dose-dependent increase in the rate of DNA elution compared to the negative control, confirming its ability to induce DNA strand breaks in hepatocytes.[1][7]

Visualizations

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Pre-incubation (30 min, 37°C) cluster_plating Plating & Incubation cluster_analysis Analysis b_culture Bacterial Culture mix Mix: - Bacteria - S9 Mix - NDBzA b_culture->mix s9_prep S9 Mix (30% Hamster) s9_prep->mix ndbza_prep NDBzA Dilution ndbza_prep->mix add_agar Add Top Agar mix->add_agar pour Pour on Plate add_agar->pour incubate Incubate (48-72h, 37°C) pour->incubate count Count Revertant Colonies incubate->count

Caption: Workflow for the Ames Test using NDBzA as a positive control.

NDBzA_Paradox cluster_invitro In Vitro Systems cluster_invivo In Vivo Systems ndbza This compound (NDBzA) ames Bacterial Assays (Ames Test) ndbza->ames requires metabolic activation hepato Mammalian Cells (Hepatocytes) ndbza->hepato requires metabolic activation rodent Long-Term Rodent Bioassays ndbza->rodent result_pos POSITIVE (Genotoxic / Mutagenic) ames->result_pos hepato->result_pos result_neg NEGATIVE (Non-carcinogenic) rodent->result_neg

Caption: The toxicological paradox of this compound (NDBzA).

Analytical_Workflow start Objective: Validate Analytical Method for Nitrosamine Impurities prep_std Prepare NDBzA Standard (Known Concentration) start->prep_std prep_sample Prepare Sample Matrix (e.g., Drug Product) start->prep_sample spike Spike Sample Matrix with NDBzA Standard prep_std->spike prep_sample->spike extract Sample Extraction (LLE, SPE) spike->extract analysis Instrumental Analysis (LC-MS or GC-MS) extract->analysis quant Quantify NDBzA Recovery & Determine LOD/LOQ analysis->quant end Method Validated quant->end

Caption: Workflow for using NDBzA in analytical method validation.

References

Application Notes and Protocols: N-Nitrosodibenzylamine in Rubber Vulcanization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosodibenzylamine (NDBzA) is a semi-volatile N-nitrosamine that has been identified as a potential carcinogen. In the context of rubber vulcanization, NDBzA is not utilized as a functional additive to modulate the curing process. Instead, its presence in finished rubber articles is a critical area of study, as it is a carcinogenic byproduct formed from certain vulcanization accelerators.[1] The primary precursors to NDBzA are accelerators containing dibenzylamine moieties, such as zinc dibenzyldithiocarbamate (ZBEC). Consequently, the "application" of NDBzA in rubber vulcanization studies is centered on its detection, quantification, and the mitigation of its formation to ensure product safety and regulatory compliance.

These application notes provide an overview of the significance of NDBzA in rubber vulcanization, detailed protocols for its analysis, and a summary of quantitative data from relevant studies.

Data Presentation

The formation of this compound is a significant concern in rubber products intended for consumer use, particularly those that come into contact with food or biological systems. The data presented below, while not exhaustive, provides an indication of the levels of NDBzA that can be found in rubber materials.

Rubber TypeAccelerator SystemVulcanization ConditionsThis compound (NDBzA) LevelReference
Natural RubberZinc Dibenzyldithiocarbamate (ZBEC)Not Specified1.8 µg/kg[2]
Boneless Ham (processed in elastic rubber nettings)Zinc Dibutyldithiocarbamate or DibenzyldithiocarbamateNot Applicable10-100 ppb (in 54% of samples), >100 ppb (in 30% of samples), max 512.2 ppb[2]

Experimental Protocols

The accurate quantification of this compound in rubber vulcanizates is essential for safety assessment and quality control. Gas Chromatography with Mass Spectrometry (GC-MS) is a widely used and reliable method for this purpose.

Protocol 1: Determination of this compound in Rubber by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methodologies for the analysis of N-nitrosamines in rubber articles.[3][4][5]

1. Objective: To quantify the concentration of this compound (NDBzA) in vulcanized rubber samples.

2. Materials and Reagents:

  • Rubber sample

  • Dichloromethane (DCM), analytical grade

  • n-Hexane, analytical grade

  • This compound (NDBzA) analytical standard

  • Internal Standard (IS), e.g., N-nitrosodiphenylamine (NDPhA)

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Sample Preparation (Soxhlet Extraction):

  • Cut the rubber sample into small pieces (approximately 2x2 mm).

  • Accurately weigh approximately 10 g of the cut rubber sample into a Soxhlet extraction thimble.

  • Place the thimble in the Soxhlet extractor.

  • Add 200 mL of dichloromethane to the boiling flask.

  • Extract the sample for 6 hours at a rate of 4-6 cycles per hour.

  • After extraction, allow the solution to cool to room temperature.

  • Concentrate the extract to approximately 5 mL using a rotary evaporator at 40°C.

  • Quantitatively transfer the concentrated extract to a 10 mL volumetric flask.

  • Add a known amount of the internal standard solution.

  • Make up the volume to 10 mL with dichloromethane.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

4. GC-MS Analysis:

  • GC System: Agilent 7890A GC or equivalent

  • MS System: Agilent 7000A Triple Quadrupole GC/MS or equivalent[3]

  • Column: Agilent J&W DB-624 (30 m x 0.25 mm x 1.4 µm) or equivalent[3]

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 min

    • Ramp 1: 10°C/min to 160°C

    • Ramp 2: 20°C/min to 250°C, hold for 2 min[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

    • NDBzA Quantifier Ion: To be determined from the mass spectrum of the standard.

    • NDBzA Qualifier Ions: To be determined from the mass spectrum of the standard.

    • Internal Standard Ions: To be determined from the mass spectrum of the standard.

5. Calibration and Quantification:

  • Prepare a series of calibration standards of NDBzA in dichloromethane, each containing the same concentration of the internal standard.

  • Inject the calibration standards into the GC-MS to generate a calibration curve by plotting the ratio of the peak area of NDBzA to the peak area of the internal standard against the concentration of NDBzA.

  • Inject the prepared sample extract.

  • Calculate the concentration of NDBzA in the sample using the calibration curve.

Visualizations

Mechanism of this compound Formation

The formation of this compound during rubber vulcanization is a multi-step process that begins with the thermal decomposition of a dibenzylamine-containing accelerator, such as Zinc Dibenzyldithiocarbamate (ZBEC). The resulting dibenzylamine then reacts with a nitrosating agent.

NDBzA_Formation ZBEC Zinc Dibenzyldithiocarbamate (ZBEC) Dibenzylamine Dibenzylamine (Secondary Amine) ZBEC->Dibenzylamine Thermal Decomposition Heat Heat (Vulcanization) NDBzA This compound (NDBzA) Dibenzylamine->NDBzA Nitrosating_Agent Nitrosating Agent (e.g., NOx, Nitrites) Nitrosating_Agent->NDBzA Nitrosation

Caption: Formation pathway of this compound during rubber vulcanization.

Experimental Workflow for NDBzA Analysis

The following diagram outlines the general workflow for the analysis of this compound in rubber samples, from sample preparation to data analysis.

NDBzA_Workflow Start Rubber Sample Sample_Prep Sample Preparation (Cutting, Weighing) Start->Sample_Prep Extraction Soxhlet Extraction (Dichloromethane) Sample_Prep->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Fortification Internal Standard Addition & Volume Adjustment Concentration->Fortification Filtration Filtration Fortification->Filtration GCMS_Analysis GC-MS Analysis (SIM/MRM) Filtration->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing End Result Reporting Data_Processing->End

References

Application Note: Monitoring N-Nitrosodibenzylamine in Industrial Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Nitrosamines are a class of chemical compounds recognized as probable human carcinogens.[1] N-Nitrosodibenzylamine (NDBA), a specific nitrosamine, can be formed as an unintended byproduct in various industrial processes, particularly in rubber manufacturing, pesticide production, and from the use of certain amines.[2] Its potential presence in industrial wastewater poses a significant risk to aquatic ecosystems and human health, especially if the receiving water bodies are used for drinking water purposes.[3][4] Therefore, robust and sensitive analytical methods are essential for monitoring and controlling the discharge of NDBA from industrial sources.

This application note provides detailed protocols for the quantitative analysis of this compound in industrial wastewater using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies Overview

The detection of NDBA at trace levels (ng/L) in complex wastewater matrices requires highly selective and sensitive analytical techniques.[5] GC-MS/MS and LC-MS/MS are the preferred methods for this purpose.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers excellent chromatographic separation and high selectivity through Multiple Reaction Monitoring (MRM). It is a well-established method for a wide range of nitrosamines.[6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides a powerful alternative, particularly for compounds that may be thermally unstable. It offers high sensitivity and is suitable for polar and non-volatile compounds.[5][8][9]

Sample preparation is a critical step to isolate NDBA from interfering matrix components and to concentrate the analyte to levels detectable by the instrument. Solid-Phase Extraction (SPE) is the most common and effective technique used for nitrosamine analysis in aqueous samples.[10][11][12]

Experimental Protocols

Protocol 1: Sample Collection and Preservation

Proper sample collection and preservation are crucial to prevent the degradation of NDBA and the formation of artifacts.

  • Collection: Collect wastewater samples in 1-liter amber glass bottles to prevent photodegradation, as nitrosamines are known to be light-sensitive.[13]

  • Dechlorination: If the wastewater contains residual chlorine, add approximately 80 mg of sodium thiosulfate per liter of sample immediately upon collection to quench the chlorine and prevent further chemical reactions.[13]

  • pH Adjustment: If N-nitrosodiphenylamine analysis is also being conducted, adjust the sample pH to a range of 7-10.[13] For general nitrosamine stability, maintaining a neutral to slightly basic pH is advisable.

  • Storage: Cool the samples to 4°C immediately after collection and store them refrigerated until extraction.[13] Extraction should be performed as soon as possible, ideally within 7 days of collection.

General Experimental Workflow

The overall process from sample collection to final data analysis follows a structured workflow to ensure accuracy and reproducibility.

G cluster_0 Sample Handling cluster_1 Sample Preparation (SPE) cluster_2 Instrumental Analysis cluster_3 Data Processing A 1. Sample Collection (1L Amber Bottle) B 2. Preservation (Cool to 4°C, Dechlorinate) A->B C 3. Add Internal Standard B->C D 4. SPE Cartridge Conditioning C->D E 5. Sample Loading D->E F 6. Cartridge Washing E->F G 7. Elution with Solvent F->G H 8. Concentrate Eluate G->H I 9. GC-MS/MS or LC-MS/MS Analysis H->I J 10. Quantification using Calibration Curve I->J K 11. Data Reporting J->K

Figure 1. Workflow for NDBA analysis in wastewater.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is adapted from procedures similar to those in EPA Method 521.[11][14]

  • Internal Standard Spiking: Spike the 1 L water sample with a known concentration of a deuterated internal standard, such as N-nitrosodibutylamine-d18, to correct for matrix effects and variations in extraction efficiency.

  • Cartridge Conditioning: Use a coconut charcoal-based SPE cartridge (or equivalent). Condition the cartridge sequentially with 10 mL of dichloromethane, 10 mL of methanol, and finally 15 mL of reagent-grade water.[12] Do not allow the cartridge to go dry after conditioning.

  • Sample Loading: Load the 1 L water sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent-grade water to remove polar interferences.

  • Drying: Dry the cartridge by pulling a vacuum or flowing nitrogen through it for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped analytes from the cartridge using 2-3 aliquots of dichloromethane for a total elution volume of approximately 10-12 mL.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a concentration apparatus. The sample is now ready for instrumental analysis.

Protocol 3A: GC-MS/MS Analysis
  • Chromatographic System: Gas chromatograph equipped with a tandem mass spectrometer (GC-MS/MS).

  • Column: 30 m x 0.25 mm ID, 1.4 µm film thickness, mid-polarity column (e.g., SH-I-624Sil MS or equivalent).[15]

  • Injection: 2 µL, splitless injection.[15]

  • Injector Temperature: 250°C.[15]

  • Carrier Gas: Helium at a constant linear velocity of ~40 cm/sec.[15]

  • Oven Program: Initial temperature of 50°C held for 1 minute, then ramp at 20°C/min to 250°C and hold for 3 minutes.[15]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.[15]

    • Interface Temperature: 250°C.[15]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for NDBA and its internal standard must be optimized.

Protocol 3B: LC-MS/MS Analysis
  • Chromatographic System: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.9 µm particle size).[14]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[14]

    • B: Methanol with 0.1% formic acid.[14]

  • Flow Rate: 0.5 mL/min.[14]

  • Injection Volume: 10-100 µL.[14]

  • Gradient: A typical gradient would start at a high aqueous percentage, ramping to a high organic percentage to elute NDBA, followed by re-equilibration.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) positive or Atmospheric Pressure Chemical Ionization (APCI).[10][16]

    • Acquisition Mode: MRM with optimized transitions for NDBA.

Quantitative Data and Performance

The performance of analytical methods for nitrosamines is evaluated based on linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The tables below summarize typical performance data for NDBA and other nitrosamines in water matrices.

Table 1: Method Detection and Quantification Limits

AnalyteMethodMatrixLOD (ng/L)LOQ (ng/L)Reference
N-Nitrosodibutylamine (NDBA) GC-QToF-MSWastewater0.2 - 1.30.6 - 3.9[11]
N-Nitrosodibutylamine (NDBA) GC-MS/MSIndustrial Wastewater0.21 - 0.640.69 - 2.12[4]
N-Nitrosodimethylamine (NDMA)LC-HRMSWastewater0.4 - 12-[14]
N-Nitrosodiethylamine (NDEA)LC-MS/MSRiver Water< 0.5-[17]
N-Nitrosopyrrolidine (NPYR)Online-SPE/LCMSWastewater0.12 - 6.600.40 - 21.99[8]

Table 2: Analyte Recovery Rates

AnalyteMethodMatrixSpiking LevelAverage Recovery (%)Reference
N-Nitrosodibutylamine (NDBA) GC-MS/MSIndustrial WastewaterNot Specified85 ± 8[4]
N-Nitrosamines (general)LC-MS/MSRiver Water5.0 & 20 ng/L67 - 89[17]
N-Nitrosamines (8 compounds)LC-HRMSWastewaterNot Specified68 - 83[14]
N-Nitrosamines (9 compounds)Online-SPE/LCMSWastewaterNot Specified91.67 - 105.88[8]

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability of the results, a robust QA/QC protocol should be implemented.

  • Calibration: Generate a multi-point calibration curve (typically 5-7 points) using standards of known concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.995.

  • Internal Standards: Use isotopically labeled internal standards for each target analyte where possible to accurately quantify results by correcting for extraction and instrumental variability.[10]

  • Method Blank: Analyze a method blank with each batch of samples to check for contamination during the sample preparation and analysis process.

  • Spike Recovery: Analyze a matrix spike sample (a sample fortified with a known amount of NDBA) with each batch to assess the method's accuracy and potential matrix effects. Recoveries should typically fall within a 70-130% range.[7]

  • Duplicates: Analyze a sample duplicate to check the precision of the method. The relative percent difference (RPD) between duplicates should be within established limits (e.g., <20%).

References

Troubleshooting & Optimization

Technical Support Center: N-Nitrosodibenzylamine (NDBzA) Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitrosodibenzylamine (NDBzA). The information provided here will help in understanding and mitigating degradation during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDBzA) and why is its stability a concern?

This compound (NDBzA) is a semi-volatile N-nitrosamine. Like other N-nitrosamines, it is considered a probable human carcinogen, making its presence as an impurity in pharmaceuticals a significant safety concern.[1] Degradation of NDBzA during sample storage can lead to inaccurate quantification, potentially underestimating the risk associated with a drug product. Conversely, improper storage or handling can also lead to the formation of N-nitrosamines in samples that were initially free of them.[2]

Q2: What are the primary factors that contribute to the degradation of NDBzA during sample storage?

The stability of N-nitrosamines like NDBzA is influenced by several factors:

  • Temperature: Elevated temperatures can accelerate the degradation of N-nitrosamines.[1][3]

  • Light: Exposure to light, particularly UV light, can cause photolytic degradation of N-nitrosamines.[4]

  • Humidity/Moisture: The presence of moisture can facilitate degradation reactions.[1][3]

  • pH: The stability of N-nitrosamines can be pH-dependent. Acidic conditions, in the presence of nitrite precursors, can favor their formation.

  • Presence of Oxidizing or Reducing Agents: The sample matrix can contain components that promote the degradation of NDBzA.

  • Presence of Nitrosating Agents and Amine Precursors: Improper sample handling can introduce contaminants that may lead to the artificial formation of NDBzA during storage.

Q3: What are the recommended storage conditions for NDBzA samples to minimize degradation?

To ensure the stability of NDBzA in samples, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature Frozen (≤ -20°C)To slow down chemical degradation rates.
Light Protected from light (e.g., amber vials)To prevent photolytic degradation.
Atmosphere Inert atmosphere (e.g., nitrogen or argon) if possibleTo minimize oxidative degradation.
Container Tightly sealed containersTo prevent contamination and exposure to moisture.

Q4: What are the potential degradation products of NDBzA?

While specific degradation pathways for NDBzA are not extensively documented in publicly available literature, general N-nitrosamine degradation can proceed through various mechanisms, including photolysis and enzymatic degradation. Potential degradation products could include dibenzylamine and other related compounds resulting from the cleavage of the N-NO bond. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are essential to identify the specific degradation products of NDBzA.[2][5][6]

Troubleshooting Guides

Problem 1: Inconsistent or decreasing NDBzA concentrations in replicate samples over time.

This issue often points to ongoing degradation of NDBzA in the stored samples.

Possible Cause Troubleshooting Step
Improper storage temperature.Verify that samples are consistently stored at or below -20°C. Use calibrated temperature monitoring devices for storage units.
Exposure to light.Ensure samples are stored in amber vials or other light-blocking containers. Minimize exposure to ambient light during handling.
Sample matrix effects.Investigate the sample matrix for components that could be promoting degradation. Consider performing stability studies on NDBzA spiked into a placebo or a simplified matrix.
Inadequate container closure.Use high-quality vials with secure caps to prevent exposure to air and moisture.

Problem 2: Detection of NDBzA in blank or control samples.

The appearance of NDBzA in negative controls suggests contamination during the analytical process or storage.

Possible Cause Troubleshooting Step
Contaminated solvents or reagents.Test all solvents and reagents for the presence of N-nitrosamines or their precursors (amines and nitrites). Use high-purity solvents and freshly prepared reagents.
Cross-contamination from high-concentration samples.Implement a rigorous cleaning procedure for all glassware and analytical instrumentation between samples. Analyze blanks between high-concentration samples to check for carryover.
Formation of NDBzA during sample preparation.Avoid acidic conditions if nitrite sources are present. Evaluate the sample preparation workflow for potential sources of amine and nitrite contamination.

Problem 3: Poor recovery of NDBzA during sample extraction.

Low recovery can be due to degradation during the extraction process or issues with the analytical method itself.

Possible Cause Troubleshooting Step
Degradation during sample preparation steps.Minimize the time samples spend at room temperature during preparation. Protect samples from light throughout the extraction process.
Suboptimal extraction solvent or technique.Optimize the extraction solvent and method (e.g., solid-phase extraction, liquid-liquid extraction) to ensure efficient recovery of NDBzA from the sample matrix.
Issues with the analytical instrument.Verify the performance of the analytical instrument (e.g., LC-MS/MS, GC-MS) using a certified NDBzA standard. Check for issues such as ion suppression in LC-MS or thermal degradation in the GC inlet.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the intrinsic stability of NDBzA.[2][5][6]

  • Preparation of Stock Solution: Prepare a stock solution of NDBzA in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the NDBzA solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the NDBzA solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the NDBzA solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid NDBzA or its solution to dry heat at 80°C for 48 hours.

    • Photolytic Degradation: Expose the NDBzA solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, such as LC-MS/MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

Protocol 2: Sample Storage Stability Study

This protocol describes a typical study to evaluate the stability of NDBzA in a specific sample matrix under defined storage conditions.

  • Sample Preparation: Spike a known amount of NDBzA into the sample matrix of interest (e.g., a drug product formulation). Prepare multiple replicate samples.

  • Storage Conditions: Store the samples under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH; and frozen: -20°C).[1][3] Protect samples from light.

  • Time Points: Define the time points for analysis (e.g., 0, 1, 3, 6, and 12 months for long-term storage).

  • Sample Analysis: At each time point, retrieve the samples and analyze them for NDBzA content using a validated analytical method.

  • Data Analysis: Plot the concentration of NDBzA as a function of time for each storage condition to determine the degradation rate and establish a stable storage period.

Visualizations

NDBzA_Degradation_Factors cluster_factors Degradation Factors NDBzA This compound (NDBzA) Degradation Degradation NDBzA->Degradation Temperature Temperature Temperature->Degradation Light Light (UV) Light->Degradation Humidity Humidity Humidity->Degradation pH pH pH->Degradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation Degradation_Products Degradation Products (e.g., Dibenzylamine) Degradation->Degradation_Products

Caption: Factors influencing the degradation of this compound.

Sample_Stability_Workflow start Start: Sample Collection storage Sample Storage (-20°C, Protected from Light) start->storage extraction Sample Preparation & Extraction storage->extraction analysis Analytical Measurement (e.g., LC-MS/MS) extraction->analysis data_analysis Data Analysis & Stability Assessment analysis->data_analysis end End: Report Results data_analysis->end

Caption: A typical workflow for a sample storage stability study.

References

Technical Support Center: N-Nitrosodibenzylamine SPE Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Solid-Phase Extraction (SPE) of N-Nitrosodibenzylamine (NDBzA). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges such as low analyte recovery during sample preparation.

Troubleshooting Guide for Low NDBzA Recovery

Low recovery is a common issue in SPE. The first step in troubleshooting is to determine where the analyte is being lost. This is typically done by collecting and analyzing the fractions from each step of the SPE process: the load (flow-through), the wash, and the elution.

The following flowchart provides a logical workflow to diagnose and resolve the root cause of low NDBzA recovery.

G start Start: Low NDBzA Recovery (<75%) collect Action: Perform Fraction Collection Study (Analyze Load, Wash, and Elution Fractions) start->collect question Where is the NDBzA found? collect->question load In Load/Flow-through Fraction question->load Load wash In Wash Fraction question->wash Wash no_elute Not in Load, Wash, or Elute Fractions (Stuck on Sorbent) question->no_elute Not Found in_elute In Elution Fraction, but Recovery is Low question->in_elute Elution sol_load1 Cause: Incorrect Sorbent Choice Solution: Select sorbent with appropriate retention mechanism for NDBzA (e.g., polymeric reversed-phase, carbon). load->sol_load1 sol_load2 Cause: Sample Solvent Too Strong Solution: Dilute sample in a weaker solvent to promote binding. load->sol_load2 sol_load3 Cause: Incorrect Sample pH Solution: Adjust sample pH to ensure NDBzA is in a neutral form for reversed-phase sorbents. load->sol_load3 sol_load4 Cause: Sorbent Overload Solution: Decrease sample load or increase sorbent mass. load->sol_load4 sol_wash Cause: Wash Solvent is Too Strong Solution: Decrease the organic solvent concentration in the wash step. wash->sol_wash sol_no_elute Cause: Elution Solvent is Too Weak Solution: Increase elution solvent strength (e.g., stronger organic solvent, add modifier). no_elute->sol_no_elute sol_in_elute1 Cause: Incomplete Sorbent Drying Solution: Ensure cartridge is completely dry before elution. Use nitrogen stream or vacuum with a moisture trap. Residual water can prevent efficient elution with organic solvents. in_elute->sol_in_elute1 sol_in_elute2 Cause: Insufficient Elution Volume Solution: Increase the volume of the elution solvent or perform a second elution. in_elute->sol_in_elute2 G cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution Condition 1. Condition Activate sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Rinse with aqueous solution (e.g., Water) Condition->Equilibrate Follow with Load 3. Load Pass sample through cartridge Equilibrate->Load Proceed to Wash 4. Wash Remove interferences (e.g., 5% Methanol in Water) Load->Wash Follow with Dry 5. Dry Remove all water (Nitrogen/Vacuum) Wash->Dry CRITICAL STEP Elute 6. Elute Recover analyte (e.g., Dichloromethane) Dry->Elute Finally

Technical Support Center: N-Nitrosodibenzylamine (NDBA) Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the analysis of N-Nitrosodibenzylamine (NDBA) by LC-MS.

Troubleshooting Guide

This section addresses specific issues that may arise during the LC-MS analysis of NDBA, with a focus on mitigating matrix effects.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) - Co-elution of matrix components with NDBA.- Inappropriate mobile phase composition or gradient.- Column contamination or degradation.- Optimize Chromatographic Separation: Adjust the gradient elution to better separate NDBA from interfering matrix components.[1] Consider using a different stationary phase, such as a pentafluorophenyl column, which can offer alternative selectivity.[2] - Sample Cleanup: Implement or enhance sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds before injection.[2] - Column Maintenance: Use a guard column to protect the analytical column from strongly retained matrix components.[3] Regularly flush the column with a strong solvent to remove contaminants.[3]
Signal Suppression or Enhancement (Inaccurate Quantification) - Ionization competition in the MS source between NDBA and co-eluting matrix components.[4][5] - Non-volatile matrix components coating the ion source.[6]- Use of Internal Standards: Employ a stable isotope-labeled internal standard (e.g., NDBA-d14) to compensate for matrix effects, as it will be affected similarly to the analyte.[2] - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effect observed in the samples.[2] - Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components. This may require an instrument with high sensitivity to detect the diluted analyte.[2] - Optimize Ion Source Parameters: Adjust ion source parameters such as gas flows, temperature, and voltages to optimize the ionization of NDBA and minimize the influence of the matrix.[7]
High Background Noise or Baseline Drift - Contamination of the LC-MS system (solvents, tubing, injector).[4] - Build-up of non-volatile matrix components in the ion source and mass spectrometer.[6] - Improper mobile phase preparation.- System Cleaning: Regularly clean the ion source. Flush the LC system with high-purity solvents to remove contaminants.[1] - High-Purity Reagents: Use LC-MS grade solvents and additives to prepare mobile phases.[4] - Blank Injections: Run solvent blanks and matrix blanks between samples to monitor for and identify the source of contamination.
Poor Reproducibility (Inconsistent Results) - Variable matrix effects between different sample lots or preparations.[4] - Inconsistent sample preparation. - System instability.- Standardize Sample Preparation: Ensure a consistent and robust sample preparation protocol is followed for all samples and standards. Automation of sample preparation can improve reproducibility. - System Suitability Tests: Perform system suitability tests before each batch of analysis to ensure the LC-MS system is performing consistently.[4] - Internal Standard Monitoring: Closely monitor the response of the internal standard across the analytical run. Significant variation may indicate inconsistent matrix effects or system instability.

Frequently Asked Questions (FAQs)

1. What are matrix effects in the context of NDBA analysis by LC-MS?

Matrix effects are the alteration of the ionization efficiency of NDBA by co-eluting compounds from the sample matrix.[5] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate quantification.[4] These effects are a significant concern in trace-level analysis of nitrosamine impurities in complex matrices like pharmaceutical formulations.[8][9]

2. How can I determine if my NDBA analysis is affected by matrix effects?

You can assess matrix effects by comparing the peak area of NDBA in a standard solution prepared in a pure solvent to the peak area of NDBA spiked into a blank matrix extract at the same concentration.[6] A significant difference in the peak areas indicates the presence of matrix effects. Another method is the post-column infusion technique, where a constant flow of NDBA solution is introduced into the LC eluent after the analytical column, and a blank matrix is injected. Dips or peaks in the baseline signal at the retention times of matrix components indicate regions of ion suppression or enhancement.

3. What are the most effective sample preparation techniques to minimize matrix effects for NDBA?

Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for removing interfering matrix components.[2] SPE, in particular, can be optimized with different sorbents to selectively retain NDBA while washing away a significant portion of the matrix. A robust sample preparation method is crucial for reliable quantification of low levels of N-nitrosamine impurities.[8]

4. When should I use a stable isotope-labeled internal standard for NDBA analysis?

It is highly recommended to use a stable isotope-labeled internal standard, such as NDBA-d14, in all quantitative LC-MS analyses of NDBA, especially when dealing with complex matrices.[2] The internal standard co-elutes with NDBA and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.

5. Can changing the chromatographic conditions help mitigate matrix effects?

Yes, optimizing chromatographic conditions is a key strategy.[2] By improving the separation of NDBA from co-eluting matrix components, you can reduce their impact on ionization. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a pentafluorophenyl column for different selectivity), or employing techniques like two-dimensional LC (2D-LC) for very complex samples.[2]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction of NDBA from a solid drug product matrix.

  • Sample Weighing and Dissolution:

    • Accurately weigh a representative amount of the ground tablet powder to achieve a target concentration of approximately 20-100 mg/mL of the active pharmaceutical ingredient (API).[7][10]

    • Transfer the powder to a centrifuge tube.

    • Add a suitable solvent (e.g., methanol or a mixture of methanol and water) to dissolve the sample.[7][11]

  • Extraction:

    • Vortex the sample for 1-5 minutes to ensure thorough mixing.[7][10]

    • Sonicate the sample for 10-40 minutes to facilitate complete extraction.[7][10]

    • Centrifuge the sample at high speed (e.g., 4500 rpm for 15 minutes) to pelletize insoluble excipients.[7]

  • SPE Cleanup:

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

    • Elute the NDBA from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.[12]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for LC-MS analysis.[7]

Protocol 2: LC-MS/MS Method for NDBA Quantification

This protocol provides a starting point for the development of an LC-MS/MS method for NDBA analysis.

Parameter Typical Conditions
LC System UHPLC system
Column C18 column (e.g., 100 x 4.6 mm, 2.6 µm) or a Pentafluorophenyl (F5) column for alternative selectivity.[7][13]
Column Temperature 40 °C[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile[10]
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 5 - 15 µL[10][13]
Autosampler Temperature 4 - 10 °C[7][10]
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (HRMS)[14][15]
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[12]
MRM Transitions Specific precursor and product ions for NDBA and its internal standard should be optimized.
Source Parameters Sheath Gas Flow, Aux Gas Flow, Capillary Temperature, etc., should be optimized for maximum NDBA signal.[7]

Gradient Elution Example:

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
1.0955
8.01090
10.01090
10.1955
15.0955

Visualizations

Experimental_Workflow_for_NDBA_Analysis cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis sample Drug Product Sample dissolution Dissolution & Extraction (Vortexing, Sonication) sample->dissolution centrifugation Centrifugation dissolution->centrifugation spe Solid Phase Extraction (SPE) centrifugation->spe Supernatant evap_recon Evaporation & Reconstitution spe->evap_recon Eluate filtration Filtration (0.22 µm) evap_recon->filtration hplc_vial HPLC Vial filtration->hplc_vial lc_separation LC Separation hplc_vial->lc_separation ms_detection MS Detection (ESI or APCI) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Workflow for NDBA analysis from sample preparation to LC-MS detection.

Troubleshooting_Matrix_Effects cluster_solutions Solutions cluster_sample_prep_solutions Sample Preparation cluster_chromatography_solutions Chromatography cluster_ms_solutions Mass Spectrometry issue Inaccurate NDBA Quantification (Signal Suppression/Enhancement) cause1 Co-elution of Matrix Components issue->cause1 cause2 Ion Source Contamination issue->cause2 cause3 Inconsistent Sample Prep issue->cause3 sol3a Use Isotope-Labeled Internal Standard issue->sol3a sol3b Matrix-Matched Calibrants issue->sol3b sol1a Optimize SPE/LLE cause1->sol1a sol1b Sample Dilution cause1->sol1b sol2a Improve Separation (Gradient/Column) cause1->sol2a sol3c Clean Ion Source cause2->sol3c cause3->sol1a

Caption: Troubleshooting logic for addressing matrix effects in NDBA analysis.

References

Technical Support Center: Prevention of N-Nitrosodibenzylamine (NDBA) Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of N-Nitrosodibenzylamine (NDBA) during sample workup. NDBA is a potential carcinogen that can form artifactually during analytical sample preparation, leading to inaccurate results and potential safety concerns. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to mitigate the risk of NDBA formation.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the artifactual formation of NDBA during sample analysis.

Q1: What are the primary causes of this compound (NDBA) formation during sample workup?

A1: The formation of NDBA during sample workup is a chemical reaction between a nitrosatable amine, dibenzylamine (a potential impurity or degradation product), and a nitrosating agent.[1][2] Key contributing factors include:

  • Presence of Precursors: The primary precursors are dibenzylamine (a secondary amine) and nitrosating agents (e.g., nitrite ions (NO₂⁻), nitrous acid (HNO₂), or nitrogen oxides).[1][3]

  • Acidic Conditions: The nitrosation reaction is significantly accelerated under acidic pH conditions (typically pH 3-5), which can be present in sample matrices or analytical mobile phases.[1][4]

  • Elevated Temperatures: Higher temperatures during sample preparation or storage can increase the rate of NDBA formation.

  • Sample Matrix Components: Certain components within the sample matrix can catalyze or contribute to the formation of nitrosating agents.

Q2: I am observing unexpected NDBA peaks in my chromatogram. How can I determine if it is an artifact of my sample preparation or analysis?

A2: Artifactual formation of NDBA during analysis is a common challenge. Here are steps to troubleshoot this issue:

  • Spiking Studies: Spike a blank matrix with dibenzylamine and analyze it using your standard procedure. If NDBA is detected, it confirms that the formation is occurring during your workup or analysis.

  • Varying Sample Preparation Conditions:

    • pH Adjustment: Neutralize or slightly basify your sample extract (pH > 7) before any concentration steps to minimize nitrosation.

    • Temperature Control: Perform all sample preparation steps at reduced temperatures (e.g., on ice).

  • Investigate Analytical Method:

    • Mobile Phase pH: If using LC-MS, ensure your mobile phase is not acidic. If an acidic mobile phase is necessary for chromatography, minimize the time the sample is in contact with it before injection.

    • Injection Port Temperature: For GC-MS analysis, high temperatures in the injection port can promote nitrosamine formation. Consider using a lower injection temperature or a different analytical technique if possible.

  • Use of Inhibitors: Add a nitrosation inhibitor, such as ascorbic acid, to your sample at the beginning of the workup process. A significant reduction or elimination of the NDBA peak indicates artifactual formation.

Q3: What are the most effective inhibitors for preventing NDBA formation, and how do I use them?

A3: Antioxidants are highly effective at preventing nitrosamine formation by scavenging nitrosating agents.[5][6][7][8] The most commonly used and effective inhibitors are:

  • Ascorbic Acid (Vitamin C): It is a potent inhibitor that rapidly reduces nitrosating agents.[5][6][8][9]

  • Alpha-Tocopherol (Vitamin E): Another effective antioxidant that can block nitrosation reactions.[6]

  • Other Inhibitors: Caffeic acid, ferulic acid, and sodium ascorbate have also demonstrated significant inhibitory effects.[7]

For practical application, a stock solution of the inhibitor can be prepared and added to the sample extraction solvent.

Quantitative Data on Inhibitor Efficacy

The following table summarizes the effectiveness of various inhibitors in preventing nitrosamine formation. While specific data for NDBA is limited in comparative studies, the general principles of nitrosamine inhibition are applicable.

InhibitorConcentration (in formulation)Inhibition of Nitrosamine FormationReference
Ascorbic Acid1%~75% reduction[5]
Ascorbic Acid1 wt%>80% inhibition[7]
Sodium Ascorbate1 wt%>80% inhibition[7]
α-Tocopherol1 wt%>80% inhibition[7]
Caffeic Acid1 wt%>80% inhibition[7]
Ferulic Acid1 wt%>80% inhibition[7]

Experimental Protocols

Protocol for Preventing NDBA Formation During Sample Extraction for LC-MS Analysis

This protocol provides a general framework for mitigating NDBA formation in a typical solid dosage form sample.

Materials:

  • Sample containing the analyte of interest

  • Extraction Solvent (e.g., Methanol, Acetonitrile, Water)

  • Ascorbic Acid (ACS grade or higher)

  • Ammonium Hydroxide or other suitable base for pH adjustment

  • pH indicator strips or calibrated pH meter

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Preparation of Extraction Solvent with Inhibitor:

    • Prepare a 10 mg/mL stock solution of ascorbic acid in water.

    • Add the ascorbic acid stock solution to your primary extraction solvent to achieve a final concentration of 0.1-1% (w/v). For example, add 1-10 mL of the stock solution to 99-90 mL of your extraction solvent.

  • Sample Extraction:

    • Weigh an appropriate amount of the powdered sample into a centrifuge tube.

    • Add a measured volume of the extraction solvent containing ascorbic acid.

    • Vortex the sample for 5-10 minutes to ensure thorough extraction.

  • pH Adjustment (Optional but Recommended):

    • Check the pH of the sample extract.

    • If the pH is acidic (< 7), add a small amount of ammonium hydroxide dropwise while vortexing to adjust the pH to approximately 7-8.

  • Sample Clarification:

    • Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble excipients.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.

  • Analysis:

    • Analyze the sample by LC-MS as soon as possible. If storage is necessary, keep the samples at 2-8 °C and protected from light.

Visualizations

NDBA_Formation_Pathway Dibenzylamine Dibenzylamine (Secondary Amine) NDBA This compound (NDBA) Dibenzylamine->NDBA NitrosatingAgent Nitrosating Agent (e.g., HNO₂) NitrosatingAgent->NDBA AcidicConditions Acidic Conditions (pH 3-5) AcidicConditions->NDBA Accelerates Reaction

Figure 1: Chemical formation pathway of this compound (NDBA).

Experimental_Workflow Start Start: Sample Weighing AddSolvent Add Extraction Solvent + Ascorbic Acid (Inhibitor) Start->AddSolvent Vortex Vortex to Extract AddSolvent->Vortex pH_Adjust Adjust pH to >7 (Optional) Vortex->pH_Adjust Centrifuge Centrifuge pH_Adjust->Centrifuge Filter Filter Supernatant Centrifuge->Filter Analyze LC-MS Analysis Filter->Analyze

Figure 2: Experimental workflow for preventing NDBA formation during sample workup.

Troubleshooting_Logic rect_node rect_node Start Unexpected NDBA Peak Observed? IsArtifact Is it an artifact? Start->IsArtifact SourceID Identify Source IsArtifact->SourceID Yes NoArtifact Peak is not an artifact. Investigate sample contamination. IsArtifact->NoArtifact No SamplePrep Sample Prep Issue? SourceID->SamplePrep AnalysisIssue Analytical Method Issue? SourceID->AnalysisIssue ImplementInhibitor Implement Inhibitor (e.g., Ascorbic Acid) SamplePrep->ImplementInhibitor AdjustpH Adjust pH to >7 SamplePrep->AdjustpH ControlTemp Control Temperature SamplePrep->ControlTemp CheckMobilePhase Check Mobile Phase pH AnalysisIssue->CheckMobilePhase OptimizeGC Optimize GC Inlet Temp AnalysisIssue->OptimizeGC

Figure 3: Troubleshooting decision tree for unexpected NDBA peaks.

References

Technical Support Center: Synthesis of N-Nitrosodibenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Nitrosodibenzylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound (NDBzA) involves the reaction of dibenzylamine with a nitrosating agent, typically sodium nitrite, in an acidic medium.[1] The acid facilitates the formation of nitrous acid (HNO₂) in situ, which then reacts with the secondary amine to form the N-nitroso derivative.

Q2: What are the primary safety concerns associated with the synthesis of this compound?

A2: this compound, like many N-nitroso compounds, is a suspected carcinogen and mutagen. Therefore, it is crucial to handle the compound and all related materials with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All waste materials should be disposed of following institutional guidelines for hazardous materials.

Q3: Are there alternative, safer, or higher-yielding methods for NDBzA synthesis?

A3: Yes, an alternative method utilizes tert-butyl nitrite (TBN) as the nitrosating agent.[2][3] This method often proceeds under milder, acid-free, and sometimes solvent-free conditions, which can lead to higher yields and easier purification due to the formation of benign byproducts like tert-butanol.[2]

Q4: How can I purify the synthesized this compound?

A4: Purification of this compound can be challenging due to the potential presence of unreacted starting materials and byproducts. Common purification techniques include column chromatography on silica gel.[4] The choice of eluent will depend on the polarity of the impurities. Recrystallization can also be an effective method for obtaining highly pure NDBzA.

Q5: What are the typical storage conditions for this compound?

A5: N-Nitroso compounds can be sensitive to light and heat. It is recommended to store this compound in a cool, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration may be necessary to prevent degradation.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect pH: The reaction is highly pH-dependent. The optimal pH for the formation of this compound is approximately 3.12.[1] If the pH is too high (neutral or basic), the formation of nitrous acid will be limited. If the pH is too low, the dibenzylamine may be fully protonated, rendering it unreactive.1. pH Adjustment: Carefully monitor and adjust the pH of the reaction mixture to the optimal range of 3-4 using a suitable acid (e.g., hydrochloric acid, sulfuric acid).
2. Inefficient Nitrosating Agent: Sodium nitrite may not be fully converted to nitrous acid, or the nitrous acid may have decomposed before reacting.2. Fresh Reagents & Controlled Addition: Use freshly prepared sodium nitrite solution. Add the sodium nitrite solution slowly to the acidic solution of dibenzylamine with efficient stirring to ensure in situ generation and immediate reaction of nitrous acid. Consider using an alternative nitrosating agent like tert-butyl nitrite for potentially higher yields.[2][3]
3. Low Reaction Temperature: The reaction rate may be too slow at very low temperatures.3. Temperature Optimization: While the reaction is often performed at 0-5 °C to control the exothermic reaction and minimize side reactions, if the reaction is sluggish, allowing the temperature to slowly rise to room temperature after the addition of the nitrosating agent may improve the yield. A kinetic study was performed at 69°C, indicating that higher temperatures can be used, but this may also increase byproduct formation.[1]
Presence of Multiple Spots on TLC (Impure Product) 1. Unreacted Dibenzylamine: The reaction may not have gone to completion.1. Increase Reaction Time/Stoichiometry: Allow the reaction to stir for a longer period. Consider using a slight excess of the nitrosating agent.
2. Formation of Byproducts: Side reactions can occur, especially under strongly acidic conditions or at elevated temperatures. Possible byproducts include oxidation products of dibenzylamine or products from rearrangement reactions.2. Optimize Reaction Conditions: Maintain the optimal pH and a low temperature to minimize side reactions. Purify the crude product using column chromatography.[4]
3. Degradation of Product: this compound may degrade upon exposure to light or heat during workup and purification.3. Protect from Light and Heat: Conduct the workup and purification steps as quickly as possible, and protect the reaction and product from direct light. Use gentle heating if concentration is required.
Difficulty in Isolating the Product 1. Product is an Oil: this compound may not crystallize easily, especially if impure.1. Chromatographic Purification: Use column chromatography to isolate the product as a pure oil or solid.[4]
2. Emulsion Formation during Extraction: The presence of salts and other impurities can lead to the formation of emulsions during aqueous workup.2. Break Emulsion: Add a saturated brine solution to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of celite.

Experimental Protocols

Key Experiment 1: Synthesis of this compound using Sodium Nitrite

This protocol is adapted from a general procedure for the nitrosation of secondary amines.

Materials:

  • Dibenzylamine

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve dibenzylamine (1.0 eq) in a suitable solvent like dichloromethane or diethyl ether.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled solution of hydrochloric acid (1.1 eq) in water with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in deionized water and cool it in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the stirred solution of dibenzylamine hydrochloride over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Key Experiment 2: Synthesis of this compound using tert-Butyl Nitrite

This protocol is based on a general procedure for nitrosation using TBN.[2][3]

Materials:

  • Dibenzylamine

  • tert-Butyl Nitrite (TBN)

  • A suitable solvent (e.g., dichloromethane, or solvent-free)

Procedure:

  • In a round-bottom flask, dissolve dibenzylamine (1.0 eq) in a minimal amount of solvent or proceed neat.

  • Add tert-butyl nitrite (1.1-1.5 eq) dropwise to the stirred solution at room temperature. A study on the nitrosation of dibenzylamine using TBN noted that the reaction was slow at room temperature and was therefore performed at 45 °C with 1.5 equivalents of TBN, leading to a high yield (>91%) within one hour.

  • Stir the reaction mixture at room temperature or gentle warming (e.g., 40-50 °C) for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel to afford the pure this compound. The main byproduct, tert-butanol, is volatile and can be easily removed.[2]

Data Presentation

Table 1: Influence of pH on the Formation of this compound

pH RangeRelative Rate of FormationRemarks
< 2DecreasedThe secondary amine is fully protonated, reducing its nucleophilicity.
3 - 4High (Optimal at ~3.12)[1]Favorable conditions for the formation of the nitrosating agent (N₂O₃) from nitrous acid.
5 - 6ModerateThe concentration of the active nitrosating species decreases.
> 7 (Basic)Very Low to NegligibleNitrous acid is not readily formed from nitrite.

Table 2: Comparison of Nitrosating Agents for this compound Synthesis

Nitrosating AgentTypical Reaction ConditionsReported YieldsAdvantagesDisadvantages
Sodium Nitrite / AcidAcidic (pH ~3-4), 0-5 °CModerate to GoodInexpensive and readily available reagents.Requires careful pH and temperature control; can lead to side reactions and byproduct formation.
tert-Butyl Nitrite (TBN)Mild, often acid-free, room temperature to 45 °CGood to Excellent (>91%)Milder reaction conditions; higher yields; easier purification due to volatile byproducts.[2]More expensive than sodium nitrite.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound cluster_reactants Reactants cluster_product Product cluster_byproducts Byproducts Dibenzylamine Dibenzylamine ((C₆H₅CH₂)₂NH) Reaction_Step Nitrosation Dibenzylamine->Reaction_Step Nitrosating_Agent Nitrosating Agent (e.g., NaNO₂/H⁺ or TBN) Nitrosating_Agent->Reaction_Step NDBzA This compound ((C₆H₅CH₂)₂N-N=O) Reaction_Step->NDBzA Byproducts Water (H₂O) Sodium Salt (NaX) tert-Butanol (for TBN) Reaction_Step->Byproducts

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for NDBzA Synthesis cluster_yield_issues Yield Troubleshooting cluster_purity_issues Purity Troubleshooting Start Start Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Adjust_pH Check and Adjust pH (Optimal ~3.12) Check_Yield->Adjust_pH Yes End Successful Synthesis Check_Purity->End No Increase_Rxn_Time Increase Reaction Time Check_Purity->Increase_Rxn_Time Yes Check_Reagents Use Fresh Nitrosating Agent Adjust_pH->Check_Reagents Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Optimize_Temp->Check_Purity Purify Purify by Chromatography Increase_Rxn_Time->Purify Protect Protect from Light/Heat Purify->Protect Protect->End

Caption: Troubleshooting workflow for NDBzA synthesis.

References

Technical Support Center: N-Nitrosodibenzylamine (NDBzA) Extraction Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice for the optimization of extraction solvents and methods for N-Nitrosodibenzylamine (NDBzA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (NDBzA) and why is its extraction important?

A1: this compound (NDBzA) is a semi-volatile N-nitrosamine compound. Like many nitrosamines, it is of concern due to its potential as a mutagenic and carcinogenic impurity in pharmaceutical products, food, and environmental samples.[1][2] Accurate and efficient extraction is the critical first step for sensitive and reliable quantification by analytical instruments like LC-MS or GC-MS, ensuring product safety and regulatory compliance.[3][4]

Q2: What are the primary methods for extracting NDBzA?

A2: The two most common methods for extracting nitrosamines like NDBzA are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[5][6]

  • Liquid-Liquid Extraction (LLE): This technique partitions NDBzA from the sample matrix (usually aqueous) into an immiscible organic solvent. Dichloromethane is a commonly used solvent for this purpose.[7][8]

  • Solid-Phase Extraction (SPE): This method involves passing the liquid sample through a cartridge containing a solid sorbent. NDBzA is retained on the sorbent while the matrix passes through. The NDBzA is then eluted with a small volume of an appropriate solvent.[1][6] This technique is often automated and can provide cleaner extracts and higher concentration factors compared to LLE.[1][9]

Q3: Which extraction solvent is best for NDBzA using Liquid-Liquid Extraction (LLE)?

A3: Dichloromethane (DCM) is a frequently cited and effective solvent for the LLE of various nitrosamines from aqueous matrices due to its polarity and immiscibility with water.[7][8][10] Ethyl acetate can also be considered as a "greener" alternative to halogenated solvents like DCM.[11] The ideal choice depends on the specific sample matrix and the solubility of NDBzA.

Q4: What type of sorbent should I use for Solid-Phase Extraction (SPE) of NDBzA?

A4: The choice of sorbent is critical for successful SPE. For nitrosamines, common choices include:

  • Activated Coconut Charcoal: This has been shown to be effective for a broad range of nitrosamines in water samples.[1][9]

  • Polymer-Based Sorbents: Sorbents with combined reversed-phase and cation exchange mechanisms (e.g., Strata X-C) have demonstrated good retention for most nitrosamines.[12]

  • Carbon-Based Sorbents: Materials like Carboxen have also been used with high recovery rates for semi-volatile nitrosamines.[13][14]

It is important to note that highly non-polar, aromatic nitrosamines like N-nitrosodiphenylamine (structurally similar to NDBzA) can exhibit strong retention on some sorbents, potentially leading to lower recovery.[12] Method development and validation are essential.

Q5: How does the sample matrix affect the choice of extraction solvent?

A5: The sample matrix is a primary factor in method development.[15]

  • Aqueous Samples (e.g., Water): Direct LLE with dichloromethane or SPE using activated charcoal are common approaches.[1][7]

  • Pharmaceutical Drug Products: The initial sample preparation depends on the active pharmaceutical ingredient (API) and excipients. A simple dilution in water or methanol may be sufficient.[15] However, for complex matrices that may cause interference or ion suppression in LC-MS analysis, a more selective extraction like SPE is often required to separate the NDBzA from the bulk API.[4][16]

Data on Extraction Solvent & Sorbent Performance

The following tables summarize recovery data for different extraction methods. As data specifically for NDBzA is limited, results for structurally similar nitrosamines like N-Nitrosodiphenylamine (NDPhA) and N-Nitrosodi-n-butylamine (NDBA) are included for reference.

Table 1: Liquid-Liquid Extraction (LLE) Recovery Data (Caption: Recovery percentages for nitrosamines using Dichloromethane (DCM) as the extraction solvent from a spiked meat product matrix.)

CompoundSpiking Level (µg/kg)Mean Recovery (%)
N-Nitrosodiphenylamine (NDPhA)1095.3
10098.1
N-Nitrosodi-n-butylamine (NDBA)1089.4
10090.2
Overall Range for 9 Nitrosamines10 - 10070 - 114[7][8]

Table 2: Solid-Phase Extraction (SPE) Recovery Data (Caption: Recovery percentages for nitrosamines using various SPE sorbents and elution solvents from aqueous or pharmaceutical matrices.)

SPE SorbentElution SolventAnalyte(s)MatrixMean Recovery (%)
Activated Coconut CharcoalDichloromethaneVarious NitrosaminesWater91 - 126[1]
Carboxen 572DichloromethaneNDBADrinking Water>95[13][14]
Strata X-CAcidified MethanolVarious NitrosaminesPharmaceutical>80 (for most)
NDPhAPharmaceuticalLower recovery due to strong retention[12]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for NDBzA

This protocol is a starting point for extracting NDBzA from a liquid sample where the drug product is soluble in an aqueous solution.

  • Sample Preparation: Dissolve a precisely weighed amount of the drug substance or product in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.0) to create the sample solution.[7][8]

  • Spiking (for QC/Validation): If required, spike the sample with a known concentration of NDBzA standard and an appropriate internal standard.

  • Extraction:

    • Transfer the aqueous sample to a separatory funnel.

    • Add a volume of Dichloromethane (DCM), typically at a 1:1 or 1:2 ratio to the aqueous phase.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. DCM is denser than water and will be the bottom layer.[17]

  • Collection: Drain the lower organic (DCM) layer into a clean collection flask.

  • Repeat Extraction: For exhaustive extraction, repeat steps 3 and 4 two more times with fresh portions of DCM, combining the organic extracts.[11]

  • Drying & Concentration: Dry the combined extract by passing it through a column containing anhydrous sodium sulfate. The solvent can then be evaporated under a gentle stream of nitrogen to concentrate the sample to the desired final volume before analysis.

  • Analysis: Reconstitute the residue in a suitable solvent (e.g., methanol, mobile phase) for injection into the analytical instrument (LC-MS/MS or GC-MS).

Protocol 2: General Solid-Phase Extraction (SPE) for NDBzA

This protocol outlines a general procedure for extracting NDBzA from a pharmaceutical sample using a polymer-based or charcoal cartridge.

  • Sample Preparation: Dissolve the drug product in an appropriate solvent. For reversed-phase SPE, a polar solvent like water or methanol is often used.[15] Centrifuge or filter the sample to remove any undissolved particulates.

  • Cartridge Conditioning:

    • Wash the SPE cartridge sequentially with an elution solvent (e.g., 5 mL Dichloromethane).[1]

    • Follow with a conditioning solvent (e.g., 5 mL Methanol).[1]

    • Equilibrate the cartridge with the sample loading solvent (e.g., 10 mL reagent water).[1] Do not allow the sorbent bed to go dry after this step.

  • Sample Loading: Load the prepared sample onto the cartridge at a consistent and slow flow rate (e.g., 10-15 mL/min).[1]

  • Washing: Wash the cartridge with a weak solvent (e.g., 5 mL reagent water) to remove matrix interferences that were not retained or are weakly retained on the sorbent.

  • Drying: This is a critical step. Dry the cartridge thoroughly by drawing air or nitrogen gas through it under vacuum for at least 10-20 minutes. Inadequate drying can lead to poor recovery and inconsistent results.[13][14]

  • Elution: Elute the retained NDBzA from the cartridge using a small volume of a strong organic solvent (e.g., 10 mL Dichloromethane) into a collection tube.[1]

  • Post-Elution: The eluate may be concentrated further if necessary, as described in the LLE protocol, before analysis.

Troubleshooting Guide

Issue 1: Low or No Recovery of NDBzA

  • Question: I am not detecting NDBzA in my spiked samples, or the recovery is very low. What could be the cause?

  • Answer:

    • Possible Cause 1 (LLE): Inefficient Extraction. The partitioning of NDBzA into the organic solvent may be incomplete.

      • Solution: Ensure the pH of the aqueous phase is optimized. Perform multiple extractions (e.g., 3 times) with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.[11] Ensure vigorous mixing to maximize surface area contact between the two phases.

    • Possible Cause 2 (SPE): Incomplete Elution. NDBzA, being structurally similar to N-nitrosodiphenylamine, may be strongly retained on the SPE sorbent.[12]

      • Solution: Try a stronger elution solvent or a combination of solvents. For example, if using DCM alone is insufficient, try a mixture of DCM and a small percentage of a more polar solvent. Ensure the elution volume is sufficient to completely wet the sorbent bed and pass through.

    • Possible Cause 3 (SPE): Analyte Breakthrough. The NDBzA may not have been retained on the cartridge during loading.

      • Solution: Ensure the sample loading solvent is appropriate and the flow rate is slow enough for retention to occur. Check that the chosen sorbent is suitable for NDBzA.

    • Possible Cause 4 (General): Analyte Degradation. Nitrosamines can be unstable and may degrade due to exposure to UV light or high temperatures during sample preparation.[18]

      • Solution: Work with amber vials and protect samples from direct light. Avoid excessive heat during any solvent evaporation steps.

Issue 2: Poor Reproducibility (High %RSD)

  • Question: My recovery results are inconsistent between replicate samples. Why?

  • Answer:

    • Possible Cause 1 (SPE): Incomplete Sorbent Drying. Residual water in the SPE cartridge before elution is a common cause of poor reproducibility.[13]

      • Solution: Increase the drying time or the flow of nitrogen/vacuum after the wash step. Ensure the sorbent is completely dry before adding the elution solvent. Using a moisture trap can improve consistency.[14]

    • Possible Cause 2 (Manual Method): Inconsistent Procedure. Variations in shaking time (LLE), flow rates (SPE), or solvent volumes can lead to inconsistent results.

      • Solution: Standardize all steps of the procedure. Use an automated SPE system if available, as this reduces variability from sample handling.[1]

    • Possible Cause 3 (Matrix Effects): Inconsistent matrix effects between samples can affect analyte signal in the mass spectrometer.

      • Solution: Ensure the sample cleanup is adequate. Use a stable, isotopically labeled internal standard for NDBzA to compensate for variations in extraction and ionization.

Issue 3: Extraneous Peaks and Matrix Interference

  • Question: My chromatogram is very noisy, or I have large interfering peaks near my NDBzA peak. What can I do?

  • Answer:

    • Possible Cause 1: Co-extraction of Matrix Components. The extraction solvent is pulling out other compounds from the sample matrix along with the NDBzA.

      • Solution (LLE): Perform a back-extraction. Wash the organic extract with a basic or acidic aqueous solution to remove impurities of the opposite character.

      • Solution (SPE): Optimize the wash step. Try a slightly stronger wash solvent that will remove interferences without eluting the NDBzA. Alternatively, a more selective SPE sorbent may be needed.

    • Possible Cause 2 (LC-MS): API Overloading. In pharmaceutical analysis, the high concentration of the API can overwhelm the column and the mass spectrometer, causing ion suppression and source contamination.[4]

      • Solution: Develop an HPLC method with good chromatographic resolution between the API and NDBzA. Use a divert valve to direct the API peak to waste, preventing it from entering the mass spectrometer source.[4][16]

Visualized Workflows

Extraction_Method_Selection cluster_start Initial Assessment cluster_methods Method Path cluster_optimization Optimization & Validation start Define Sample Matrix (e.g., Drug Product, Water) matrix_check Is the matrix complex? (e.g., high API concentration, excipients) start->matrix_check lle_path Consider Liquid-Liquid Extraction (LLE) - Simpler, less method development - Higher solvent consumption matrix_check->lle_path No spe_path Consider Solid-Phase Extraction (SPE) - Cleaner extract, better concentration - Requires sorbent/solvent optimization matrix_check->spe_path Yes optimize_lle Optimize LLE: - Solvent (DCM, Ethyl Acetate) - pH, Extraction repeats lle_path->optimize_lle optimize_spe Optimize SPE: - Sorbent (Charcoal, Polymer) - Wash/Elution Solvents spe_path->optimize_spe validation Validate Method: - Recovery, Precision, LOD/LOQ - Matrix Effects optimize_lle->validation optimize_spe->validation

SPE_Workflow prep 1. Sample Preparation Dissolve sample, filter/centrifuge condition 2. Cartridge Conditioning (e.g., DCM -> Methanol -> Water) prep->condition load 3. Sample Loading Load sample at a slow, steady flow rate condition->load wash 4. Interference Wash Wash with a weak solvent (e.g., Water) load->wash dry 5. Sorbent Drying (Critical Step) Dry thoroughly with N2 or vacuum wash->dry elute 6. Analyte Elution Elute NDBzA with strong solvent (e.g., DCM) dry->elute concentrate 7. Concentration & Reconstitution Evaporate and redissolve for analysis elute->concentrate analysis 8. Instrumental Analysis (LC-MS/MS or GC-MS) concentrate->analysis

References

Validation & Comparative

Navigating the Analytical Maze: An Inter-Laboratory Comparison of N-Nitrosodibenzylamine Test Methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the inter-laboratory validation of analytical methods for the detection of N-Nitrosodibenzylamine (NDBzA), a potential mutagenic impurity of significant concern in pharmaceutical products. This guide provides a comparative overview of the predominant analytical techniques, their performance characteristics based on available inter-laboratory data for structurally similar nitrosamines, and detailed experimental protocols to aid in method selection and implementation.

The discovery of nitrosamine impurities in various drug products has prompted stringent regulatory requirements for their control at trace levels.[1][2] this compound, an aromatic nitrosamine, presents unique analytical challenges due to its structure and potential for formation during drug manufacturing and storage. Ensuring the reliability and consistency of analytical data across different laboratories is paramount for patient safety and regulatory compliance.

This guide leverages data from a significant inter-laboratory study conducted by a collaboration of European and international regulatory agencies, which assessed the performance of various mass spectrometry-based methods for a range of nitrosamines, including the structurally related N-nitrosodibutylamine (NDBA).[1][3][4] The findings from this study, supplemented with data from other relevant research, provide a robust framework for comparing the expected performance of common analytical techniques for NDBzA.

Comparative Analysis of Analytical Methods

The two primary analytical techniques employed for the detection and quantification of nitrosamine impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods often depends on the volatility and thermal stability of the analyte, as well as the complexity of the sample matrix.

Method Performance Data

The following table summarizes the performance characteristics of GC-MS and LC-MS methods for the analysis of N-nitrosodibutylamine (NDBA), which serves as a surrogate for this compound in the context of this inter-laboratory comparison. The data is derived from a collaborative study involving multiple regulatory laboratories.[1][3]

Performance MetricGC-MSLC-MS/MSReference
Accuracy (% Recovery) 90-110%95-105%[1][3]
Repeatability (RSDr) < 15%< 10%[1][3]
Reproducibility (RSDR) < 20%< 15%[1][3]
Limit of Quantification (LOQ) 1 - 10 ng/mL0.1 - 5 ng/mL[5][6][7]

Note: The performance data presented is for N-nitrosodibutylamine (NDBA) from an inter-laboratory study.[1][3] Due to the absence of a specific inter-laboratory study for this compound, this data is used as a reliable indicator of expected method performance for a structurally similar aromatic nitrosamine.

Experimental Workflows and Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results across different laboratories. Below are representative workflows and methodologies for the analysis of this compound using GC-MS/MS and LC-MS/MS.

Analytical_Workflow Figure 1: General Analytical Workflow for this compound Testing cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Drug Substance/Product Extraction Extraction with Dichloromethane or appropriate solvent Sample->Extraction Concentration Concentration/Solvent Exchange Extraction->Concentration GCMS GC-MS/MS Analysis Concentration->GCMS Volatile & Thermally Stable LCMS LC-MS/MS Analysis Concentration->LCMS Non-Volatile or Thermally Labile Quantification Quantification using Internal Standard GCMS->Quantification LCMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General Analytical Workflow for this compound Testing

Detailed Experimental Protocol: GC-MS/MS Method

This protocol is a representative method for the analysis of this compound in a drug substance or product.

1. Sample Preparation [5][8]

  • Weigh approximately 500 mg of the homogenized drug product or active pharmaceutical ingredient (API) into a centrifuge tube.

  • Add a known amount of an appropriate internal standard (e.g., this compound-d14).

  • Add 5 mL of dichloromethane (DCM).

  • Vortex for 5 minutes, followed by sonication for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial.

2. GC-MS/MS Instrumental Conditions [6][9]

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless).

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 180 °C.

    • Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 7010B).

  • Ionization Mode: Electron Ionization (EI).

  • MRM Transitions: Specific precursor and product ions for this compound and its internal standard should be monitored.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol is a representative method suitable for the analysis of a broader range of nitrosamines, including less volatile or thermally labile compounds.

1. Sample Preparation [10][11]

  • Weigh approximately 100 mg of the homogenized drug product or API into a centrifuge tube.

  • Add a known amount of an appropriate internal standard (e.g., this compound-d14).

  • Add 10 mL of 0.1% formic acid in methanol/water (50:50, v/v).

  • Vortex for 5 minutes, followed by sonication for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial.

2. LC-MS/MS Instrumental Conditions [12][13]

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution:

    • 0-1 min: 10% B.

    • 1-8 min: 10-90% B.

    • 8-10 min: 90% B.

    • 10.1-12 min: 10% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor and product ions for this compound and its internal standard should be monitored.

Signaling Pathway of Nitrosamine Carcinogenicity

The genotoxic and carcinogenic potential of nitrosamines is a primary driver for their stringent control. The metabolic activation of nitrosamines is a key step in their mechanism of toxicity.

Nitrosamine_Carcinogenicity Figure 2: Simplified Metabolic Activation Pathway of Nitrosamines Nitrosamine N-Nitrosamine AlphaHydroxy α-Hydroxynitrosamine (unstable intermediate) Nitrosamine->AlphaHydroxy CYP450-mediated α-hydroxylation Diazoalkane Alkyldiazonium Ion AlphaHydroxy->Diazoalkane Spontaneous decomposition Carbocation Carbocation Diazoalkane->Carbocation DNAAdduct DNA Adducts Carbocation->DNAAdduct Alkylation of DNA bases Mutation Mutations DNAAdduct->Mutation Cancer Cancer Mutation->Cancer

Caption: Simplified Metabolic Activation Pathway of Nitrosamines

Conclusion

The inter-laboratory validation of analytical methods for this compound is critical for ensuring the safety and quality of pharmaceutical products. While specific collaborative studies on NDBzA are not yet publicly available, the data from studies on structurally similar nitrosamines, such as NDBA, provide a strong foundation for method selection and performance expectation.[1][3] Both GC-MS and LC-MS are powerful techniques capable of achieving the required sensitivity and selectivity for the analysis of nitrosamine impurities. The choice of method will depend on the specific characteristics of the analyte and the sample matrix. Adherence to detailed, validated protocols is essential for generating reliable and comparable data across different laboratories, ultimately safeguarding public health. The ongoing collaborative efforts within the pharmaceutical industry and regulatory agencies will continue to enhance the understanding and control of these critical impurities.[4]

References

A Head-to-Head Battle: GC-TEA vs. LC-MS for N-Nitrosodibenzylamine (NDBA) Analysis in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of N-nitrosamine impurities, such as N-Nitrosodibenzylamine (NDBA), is a critical aspect of ensuring drug safety and regulatory compliance. Two of the most powerful analytical techniques employed for this task are Gas Chromatography-Thermal Energy Analyzer (GC-TEA) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance for NDBA analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for your analytical needs.

N-nitrosamines are a class of compounds that are considered probable human carcinogens, and their presence in pharmaceutical products is strictly regulated by health authorities worldwide.[1][2][3] The demand for highly sensitive and specific analytical methods with limits of quantification (LOQs) in the parts-per-billion (ppb) range has led to the widespread adoption of advanced analytical techniques.[3] While both GC-TEA and LC-MS have proven effective for nitrosamine analysis, they operate on different principles and offer distinct advantages and disadvantages.

Performance Comparison: GC-TEA vs. LC-MS for NDBA Analysis

The choice between GC-TEA and LC-MS for NDBA analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the need for simultaneous analysis of other nitrosamines. The following table summarizes the key performance parameters for each technique based on available data.

Performance ParameterGC-TEALC-MS/MS
Principle Separation of volatile compounds by GC followed by specific detection of N-nitroso compounds by a Thermal Energy Analyzer.[4][5]Separation by LC followed by detection and quantification based on the mass-to-charge ratio of the analyte and its fragments.[1][6]
Specificity Highly specific to compounds containing the N-nitroso functional group, minimizing matrix interference.[7][8]High specificity is achieved through the selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM).[6]
Sensitivity (LOD/LOQ) Typically in the low ppb range. Can achieve sub-ppb levels with optimization.[4]Generally offers higher sensitivity, with LODs and LOQs in the sub-ppb to parts-per-trillion (ppt) range.[8][9]
Applicability to NDBA Suitable for volatile nitrosamines like NDBA.Excellent for a wide range of nitrosamines, including less volatile and thermally labile compounds.[10]
Linearity Good linearity over a defined concentration range.Excellent linearity over a wide dynamic range.[7]
Precision & Accuracy Generally good, meeting regulatory requirements.High precision and accuracy are achievable with the use of isotopically labeled internal standards.[7]
Sample Throughput Can be lower due to longer GC run times.Higher throughput is often possible with modern UHPLC systems and rapid gradients.
Cost & Complexity GC-TEA instruments can be more cost-effective and simpler to operate than high-end LC-MS/MS systems.[11]LC-MS/MS systems generally have a higher initial investment and require more specialized expertise for operation and maintenance.[11]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for the analysis of NDBA using both GC-TEA and LC-MS.

GC-TEA Experimental Protocol

Sample Preparation: For drug substances soluble in organic solvents, a direct dissolution and filtration approach is often employed. For instance, 500 to 1,000 mg of the sample can be dissolved in 5.0 mL of methylene chloride, followed by filtration through a 0.2 µm PTFE syringe filter.[12] For water-soluble matrices, a liquid-liquid extraction may be necessary.[12]

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., a mid-polar phase column).

  • Thermal Energy Analyzer (TEA): The TEA detector is specifically designed for the detection of N-nitroso compounds.[5]

GC Conditions:

  • Injector Temperature: 200-250 °C

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 50 °C and ramping up to 250 °C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Mode: Splitless injection is typically used for trace analysis.

TEA Conditions: The TEA pyrolyzer is operated at a high temperature (e.g., 500-600 °C) to cleave the N-NO bond, and the resulting nitric oxide (NO) is detected by its chemiluminescent reaction with ozone.[13][14]

LC-MS/MS Experimental Protocol

Sample Preparation: A common approach for pharmaceutical samples involves dissolving a known amount of the drug substance or product in a suitable diluent, such as methanol or a mixture of methanol and water, often with the addition of an internal standard.[15] The solution is then vortexed, centrifuged, and filtered before injection. For example, 100 mg of the drug substance can be dissolved in 5.0 mL of methanol.[15]

Instrumentation:

  • Liquid Chromatograph: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) such as an Orbitrap or Q-TOF.[16][17]

LC Conditions:

  • Column: A reversed-phase C18 or a pentafluorophenyl (PFP) column is commonly used for the separation of nitrosamines.[18]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid, is typical.[19][20]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-20 µL.

MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for NDBA.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for NDBA and its internal standard.

Workflow Diagrams

To visualize the analytical workflows for NDBA analysis using GC-TEA and LC-MS, the following diagrams have been generated using the DOT language.

GC_TEA_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-TEA Analysis Sample Drug Substance/Product Dissolution Dissolution in Organic Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration GC_Injection GC Injection Filtration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation TEA_Detection TEA Detection GC_Separation->TEA_Detection Data_Analysis Data Analysis & Quantification TEA_Detection->Data_Analysis LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Drug Substance/Product Dissolution Dissolution in Diluent + IS Sample->Dissolution Centrifugation Vortexing & Centrifugation Dissolution->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Injection LC Injection Filtration->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

A Comparative Guide to N-Nitrosodibenzylamine Certified Reference Materials for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

For researchers, scientists, and drug development professionals engaged in the critical analysis of nitrosamine impurities, the selection of a high-quality Certified Reference Material (CRM) is paramount. This guide provides a comprehensive comparison of commercially available N-Nitrosodibenzylamine CRMs, offering a detailed analysis of their specifications, supporting data, and the methodologies for their use. This compound is a key compound in the investigation of nitrosamine impurities in pharmaceutical products, and the accuracy of its quantification is essential for regulatory compliance and patient safety.

Comparison of this compound CRMs

A thorough review of leading suppliers reveals several options for this compound CRMs. The following table summarizes the key quantitative data for products from prominent suppliers. It is important to note that while efforts were made to obtain complete Certificate of Analysis (CoA) data, direct access to some specific CoAs was not publicly available. In such cases, the information is based on product specifications and available documentation.

Parameter Sigma-Aldrich (TraceCERT®) AccuStandard LGC Standards (TRC)
Product Code CRM40059 (example)NAS-028STRC-N525450
CAS Number 5336-53-85336-53-85336-53-8
Format Neat100 µg/mL in MethanolNeat
Certified Purity/Concentration Certified content by qNMR, specific value and uncertainty on CoA100 µg/mL>95% (HPLC)
Accreditation ISO/IEC 17025 and ISO 17034ISO 17034 and ISO/IEC 17025Information not readily available
Traceability Traceable to primary material from an NMI (e.g., NIST)Information not readily availableInformation not readily available
Uncertainty Stated on the Certificate of AnalysisStated on the Certificate of AnalysisNot specified in available documents
Storage -20°CInformation not readily available-20°C

Note: The information for Sigma-Aldrich's TraceCERT® CRM is based on their general product description, which states that a detailed Certificate of Analysis with certified value and uncertainty is available for download upon purchase. For AccuStandard and LGC Standards, the data is derived from their online product listings.[1]

Experimental Protocol: Quantification of this compound by LC-MS/MS

The following is a representative experimental protocol for the quantitative analysis of this compound in a pharmaceutical matrix using a Certified Reference Material. This protocol is based on established methods for nitrosamine analysis, such as those outlined in the United States Pharmacopeia (USP) General Chapter <1469>.[2][3]

1. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound CRM (neat) and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.

  • Intermediate Standard Solutions: Perform serial dilutions of the stock solution with the same solvent to prepare a series of intermediate standards at appropriate concentrations.

  • Calibration Standards: Prepare a set of calibration standards by spiking the appropriate amounts of the intermediate standard solutions into a blank matrix (a sample of the pharmaceutical product known to be free of this compound). The concentration range should bracket the expected concentration of the analyte in the samples. A typical range might be from 0.5 ng/mL to 100 ng/mL.

  • Internal Standard (IS): If available, use a stable isotope-labeled this compound (e.g., this compound-d14) as an internal standard to improve accuracy and precision. Add a constant concentration of the IS to all calibration standards and samples.

2. Sample Preparation:

  • Accurately weigh a known amount of the pharmaceutical sample (e.g., 100 mg of powdered tablets).

  • Add a specific volume of extraction solvent (e.g., methanol or a mixture of methanol and water).

  • Vortex or sonicate the sample to ensure complete dissolution of the analyte.

  • Centrifuge the sample to pellet any undissolved excipients.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis. If necessary, further dilute the sample with the mobile phase to fall within the calibration range.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to achieve good separation of this compound from matrix components.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) for this compound is [M+H]+, and at least two product ions (Q3) should be monitored for confirmation and quantification. The specific MRM transitions and collision energies should be optimized for the instrument being used.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be >0.99.

  • Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams created using Graphviz (DOT language) outline the key stages.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result CRM This compound CRM Stock Stock Solution CRM->Stock Sample Pharmaceutical Sample Sample_Prep Sample Extraction Sample->Sample_Prep Cal_Std Calibration Standards Stock->Cal_Std LC_MS LC-MS/MS Analysis Cal_Std->LC_MS Sample_Prep->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Quant_Result Quantification Result Data_Analysis->Quant_Result

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Injector Sample Injection Column Chromatographic Separation (C18 Column) Injector->Column Ion_Source Ionization (ESI/APCI) Column->Ion_Source Eluent Q1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_System Data System Detector->Data_System Signal

Caption: LC-MS/MS signaling pathway for nitrosamine detection.

By providing a clear comparison of available CRMs and a detailed, validated analytical method, this guide aims to support the scientific community in achieving accurate and reliable quantification of this compound, ultimately contributing to the safety and quality of pharmaceutical products.

References

A Comparative Toxicological Assessment: N-Nitrosodibenzylamine vs. N-Nitrosodimethylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two nitrosamine compounds: N-Nitrosodibenzylamine (NDBzA) and N-Nitrosodimethylamine (NDMA). The information presented herein is curated from experimental data to facilitate an objective evaluation of their relative toxicities.

Executive Summary

N-Nitrosodimethylamine (NDMA) is a well-established, potent carcinogen and genotoxic agent across multiple animal species, with the liver being the primary target organ.[1][2] It is classified as a probable human carcinogen.[3][4] In stark contrast, this compound (NDBzA) exhibits a paradoxical toxicological profile. While it demonstrates clear genotoxic effects in some assays, it is reported to be non-carcinogenic in long-term rodent studies.[5][6] This difference is largely attributed to the steric hindrance provided by the bulky benzyl groups in NDBzA, which is thought to impede the metabolic activation required for carcinogenic activity.

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data for NDBzA and NDMA, highlighting the significant differences in their acute toxicity and carcinogenic potential.

Toxicological EndpointThis compound (NDBzA)N-Nitrosodimethylamine (NDMA)Reference Species
Acute Oral Toxicity (LD50) 900 mg/kg[7][8][9]27 - 41 mg/kg[3][10]Rat
Carcinogenicity Non-carcinogenic in rats[5][6][11]Carcinogenic in multiple species (liver, lung, kidney tumors)[1][2][5]Rat, Mouse, Hamster
IARC Carcinogenicity Classification Not ClassifiedGroup 2A: Probably carcinogenic to humans[4]N/A
Genotoxicity (Ames Test) Mutagenic in Salmonella typhimurium[5][6][8][9]Mutagenic with metabolic activation[12][13]Salmonella typhimurium
Genotoxicity (In Vivo Micronucleus) Inactive in bone marrow; Active in liver (rat)[5][11]Positive[14][15][16]Rat, Mouse
Genotoxicity (Unscheduled DNA Synthesis) Inactive in rat liver[11]Positive[17][18]Rat

Experimental Protocols

Detailed methodologies for the key toxicological assays cited are outlined below. These protocols are based on established guidelines and literature reports.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. For nitrosamines, specific modifications are recommended to enhance sensitivity.

  • Principle: The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

  • Methodology:

    • Strains: A range of tester strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations.

    • Metabolic Activation: As nitrosamines often require metabolic activation to become mutagenic, the test is performed with and without an exogenous metabolic activation system, typically a liver fraction (S9) from Aroclor- or phenobarbital/β-naphthoflavone-induced rats or hamsters. For nitrosamines, hamster liver S9 is often preferred for its higher metabolic activity.[19][20]

    • Procedure (Pre-incubation Method):

      • The test substance, bacterial culture, and S9 mix (if used) are pre-incubated at 37°C for a short period (e.g., 20-30 minutes) before being mixed with molten top agar.[19][20]

      • This mixture is then poured onto minimal glucose agar plates.

      • Plates are incubated for 48-72 hours at 37°C.

    • Evaluation: A positive response is indicated by a dose-dependent increase in the number of revertant colonies compared to the solvent control, typically a two-fold or greater increase.

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay detects damage to chromosomes or the mitotic spindle in erythroblasts of treated animals.

  • Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. Their presence in anucleated erythrocytes is a marker of genotoxic events.

  • Methodology (Following OECD 474):

    • Animal Model: Typically, mice or rats are used.

    • Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control group are also included.

    • Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), bone marrow is extracted from the femurs or tibias, or peripheral blood is collected.[16]

    • Slide Preparation and Staining: Smears of the bone marrow or peripheral blood are prepared on microscope slides and stained with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., Giemsa and May-Grünwald or acridine orange).

    • Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCE) is determined by microscopic examination of a sufficient number of PCEs (typically at least 2000 per animal). The ratio of PCEs to normochromatic erythrocytes is also calculated to assess bone marrow toxicity.

    • Evaluation: A significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to the vehicle control indicates a positive result.[15]

In Vivo Unscheduled DNA Synthesis (UDS) Assay

The UDS assay measures DNA repair synthesis in response to DNA damage induced by a test substance.

  • Principle: In non-S-phase cells, the incorporation of radiolabeled thymidine into the DNA is indicative of DNA repair synthesis, also known as unscheduled DNA synthesis.

  • Methodology (Following OECD 486):

    • Animal Model and Dosing: Rats are commonly used. The test substance is administered, often via oral gavage.

    • Hepatocyte Isolation: At a specific time after treatment (e.g., 2-4 hours or 12-16 hours), the animals are anesthetized, and their livers are perfused to isolate hepatocytes.[9]

    • Cell Culture and Radiolabeling: The isolated hepatocytes are cultured in the presence of tritiated thymidine ([³H]-TdR).

    • Autoradiography: After an incubation period, the cells are fixed, and slides are prepared for autoradiography. The slides are coated with a nuclear track emulsion and exposed for an appropriate duration.

    • Analysis: The slides are developed, and the number of silver grains over the nucleus (representing [³H]-TdR incorporation) is counted for a set number of cells. S-phase cells, which are heavily labeled, are excluded from the analysis. The net grain count (nuclear grains minus cytoplasmic background grains) is determined.

    • Evaluation: A significant increase in the net grain count in hepatocytes from treated animals compared to controls is considered a positive result, indicating the induction of DNA damage and subsequent repair.[18]

Visualizations

The following diagrams illustrate key concepts in the comparative toxicity assessment of NDBzA and NDMA.

Comparative_Toxicity_Assessment_Workflow cluster_input Input Compounds cluster_assays Toxicological Evaluation cluster_data Data Analysis & Interpretation cluster_output Risk Assessment NDBzA This compound (NDBzA) Acute_Tox Acute Toxicity (e.g., LD50) NDBzA->Acute_Tox Genotoxicity Genotoxicity Assays (Ames, Micronucleus, UDS) NDBzA->Genotoxicity Carcinogenicity Long-Term Carcinogenicity (Rodent Bioassay) NDBzA->Carcinogenicity NDMA N-Nitrosodimethylamine (NDMA) NDMA->Acute_Tox NDMA->Genotoxicity NDMA->Carcinogenicity Comparative_Analysis Comparative Analysis Acute_Tox->Comparative_Analysis Genotoxicity->Comparative_Analysis Carcinogenicity->Comparative_Analysis Mechanism Mechanism of Action (Metabolic Activation) Comparative_Analysis->Mechanism Risk_Profile Comparative Risk Profile Mechanism->Risk_Profile

Caption: Workflow for the comparative toxicity assessment of NDBzA and NDMA.

DNA_Damage_and_Repair_Pathway cluster_activation Metabolic Activation cluster_damage DNA Damage cluster_repair Cellular Response Nitrosamine N-Nitrosamine (NDMA or NDBzA) CYP450 Cytochrome P450 (e.g., CYP2E1) Nitrosamine->CYP450 α-hydroxylation Reactive_Intermediate Reactive Electrophilic Intermediate CYP450->Reactive_Intermediate DNA Cellular DNA Reactive_Intermediate->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O6-methylguanine) DNA->DNA_Adducts Repair_Enzymes DNA Repair Enzymes (e.g., MGMT) DNA_Adducts->Repair_Enzymes Recognition Apoptosis Apoptosis (Cell Death) DNA_Adducts->Apoptosis High Damage Mutation Mutation (If repair fails) DNA_Adducts->Mutation Repaired_DNA Repaired DNA Repair_Enzymes->Repaired_DNA Repair Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Generalized pathway of nitrosamine-induced DNA damage and repair.

References

Performance Verification of N-Nitrosodibenzylamine Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of N-nitrosamine impurities in pharmaceutical products are of paramount importance due to their potential carcinogenic risk.[1][2][3] N-Nitrosodibenzylamine (NDBzA) is a non-volatile nitrosamine that can form from the reaction of secondary amines with nitrosating agents.[2] Reliable analytical standards are the cornerstone of any analytical method for these impurities, ensuring the accuracy and validity of the results. This guide provides a framework for the performance verification of this compound analytical standards, offering a comparison of key performance attributes and detailed experimental protocols.

Comparative Performance of this compound Analytical Standards

The selection of a suitable this compound analytical standard is a critical step in method development and validation. While various suppliers offer these standards, their performance characteristics can differ. An objective comparison should be based on empirical data generated through head-to-head studies. This section outlines the key performance indicators to consider and presents a sample data comparison.

Key Performance Indicators
  • Purity: The purity of the analytical standard is crucial for accurate quantification. Impurities can lead to co-eluting peaks or an overestimation of the NDBzA concentration. Purity is typically assessed by chromatographic methods coupled with mass spectrometry.

  • Concentration Accuracy: The certified concentration of the standard should be verified. This can be done by comparison with a well-characterized in-house standard or through orthogonal analytical techniques.

  • Stability: N-nitrosamines can be susceptible to degradation, particularly when exposed to light and elevated temperatures.[4] Stability studies under intended storage and use conditions are essential to ensure the integrity of the standard over its shelf life.

  • Chromatographic Performance: The standard should exhibit good peak shape and resolution in the chosen analytical method. Poor peak shape can affect integration and, consequently, the accuracy of the results.

  • Lot-to-Lot Consistency: Consistent performance between different lots of the same analytical standard is vital for the long-term reliability of an analytical method.

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical comparative data for two commercially available this compound analytical standards, designated as Standard A and Standard B.

Table 1: Purity and Concentration Accuracy

ParameterStandard AStandard BAcceptance Criteria
Purity (LC-HRMS, %) 99.899.5≥ 99.5%
Dibenzylamine Impurity (%) 0.10.3≤ 0.2%
Other Impurities (%) 0.10.2≤ 0.3%
Certified Concentration (µg/mL) 100.0100.0-
Measured Concentration (µg/mL) 99.798.998.0 - 102.0 µg/mL
Concentration Accuracy (%) 99.798.998.0 - 102.0%

Table 2: Stability Assessment (Stored at 2-8°C, Protected from Light)

TimepointStandard A (% Recovery)Standard B (% Recovery)Acceptance Criteria
Initial 100.0100.0-
3 Months 99.598.1≥ 98.0%
6 Months 99.296.5≥ 98.0%
12 Months 98.894.2≥ 98.0%

Table 3: Chromatographic Performance (LC-MS/MS)

ParameterStandard AStandard BAcceptance Criteria
Tailing Factor 1.11.4≤ 1.5
Theoretical Plates 15,00012,000≥ 10,000
Signal-to-Noise Ratio (at LOQ) 129≥ 10

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable comparative data. The following sections provide methodologies for the key experiments cited above.

Protocol 1: Purity and Concentration Verification by LC-HRMS

Objective: To determine the purity of the this compound analytical standard and verify its concentration using a high-resolution mass spectrometry method.

Instrumentation:

  • Liquid Chromatograph (LC) system

  • High-Resolution Mass Spectrometer (HRMS), e.g., Q-TOF or Orbitrap[5]

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full Scan (m/z 50-500) and Targeted MS/MS

  • Precursor Ion (NDBzA): [M+H]+

  • Collision Energy: Optimized for NDBzA fragmentation

Procedure:

  • Prepare a stock solution of the NDBzA standard in methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and a blank (methanol) into the LC-HRMS system.

  • Acquire data in both full scan and targeted MS/MS modes.

  • Process the data to identify and quantify impurities. The purity is calculated as the peak area of NDBzA relative to the total peak area of all components.

  • Quantify the concentration of the standard by comparing its response to a previously validated internal or external standard.

Protocol 2: Stability Assessment

Objective: To evaluate the stability of the this compound analytical standard under specified storage conditions.

Procedure:

  • Store aliquots of the analytical standard at the recommended temperature (e.g., 2-8°C) and protected from light.[4]

  • At specified time points (e.g., initial, 3, 6, 12 months), analyze the stored standard using the LC-HRMS method described in Protocol 1.

  • Calculate the percent recovery of NDBzA at each time point relative to the initial concentration.

  • Monitor for the increase of any degradation products, such as dibenzylamine.

Protocol 3: Chromatographic Performance Evaluation by LC-MS/MS

Objective: To assess the chromatographic performance of the this compound analytical standard.

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS)

Chromatographic and Mass Spectrometry Conditions:

  • Use the same conditions as described in Protocol 1, but with the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transition (NDBzA): Optimized precursor > product ion transition.

Procedure:

  • Prepare a solution of the NDBzA standard at a concentration suitable for chromatographic assessment.

  • Inject the solution into the LC-MS/MS system.

  • Evaluate the resulting chromatogram for:

    • Tailing Factor: A measure of peak asymmetry.

    • Theoretical Plates: A measure of column efficiency.

    • Signal-to-Noise Ratio: Especially at the Limit of Quantitation (LOQ).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the performance verification process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_comparison Comparative Assessment Standard_A This compound Standard A Dilution Dilution to Working Concentrations Standard_A->Dilution Stability_Test Stability Testing (Long-term Storage) Standard_A->Stability_Test Standard_B This compound Standard B Standard_B->Dilution Standard_B->Stability_Test LC_HRMS LC-HRMS Analysis (Purity, Concentration) Dilution->LC_HRMS LC_MSMS LC-MS/MS Analysis (Chromatographic Performance) Dilution->LC_MSMS Purity_Data Purity & Impurity Profile LC_HRMS->Purity_Data Conc_Data Concentration Accuracy LC_HRMS->Conc_Data Chroma_Data Tailing Factor, S/N LC_MSMS->Chroma_Data Stability_Test->LC_HRMS Stability_Data Degradation Profile Stability_Test->Stability_Data Comparison Head-to-Head Comparison Purity_Data->Comparison Conc_Data->Comparison Chroma_Data->Comparison Stability_Data->Comparison

Caption: Experimental workflow for the comparative performance verification of this compound analytical standards.

Logical_Relationship cluster_foundation Foundation cluster_method Analytical Method cluster_outcome Outcome cluster_impact Impact Reliable_Standard Reliable Analytical Standard Method_Development Method Development Reliable_Standard->Method_Development Method_Validation Method Validation Method_Development->Method_Validation Accurate_Quantification Accurate Quantification of This compound Method_Validation->Accurate_Quantification Patient_Safety Ensuring Patient Safety Accurate_Quantification->Patient_Safety Regulatory_Compliance Regulatory Compliance Accurate_Quantification->Regulatory_Compliance

Caption: The central role of a reliable analytical standard in ensuring accurate nitrosamine analysis and patient safety.

References

A Comparative Guide to Method Validation for N-Nitrosodibenzylamine in Food Contact Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of N-Nitrosodibenzylamine (NDBzA) in food contact materials. Ensuring that food packaging and other contact materials are free from harmful substances like N-nitrosamines is critical for consumer safety. NDBzA, a potential contaminant in rubber and plastic-based products, requires sensitive and reliable analytical methods for its detection and quantification.[1][2] This document outlines the key performance characteristics of common analytical techniques and provides detailed experimental protocols to aid in method selection and implementation.

Comparative Analysis of Analytical Methods

The determination of NDBzA in food contact materials typically involves gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) or other selective detectors.[3][4] The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance of different analytical techniques based on available data.

Analytical TechniqueSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryKey Advantages
GC-MS/MS Rubber ArticlesLow µg/kg (ppb) level[5]0.1 mg/kg[6]58% - 109%[2]High selectivity and sensitivity[5]
LC-MS/MS Elastomer Materials---Suitable for less volatile nitrosamines[3]
GC-TEA Rubber & ElastomersMatches or exceeds EN 12868:2017 requirements[7]≤ 5.0 µg/kg[7]-Highly specific for N-nitroso compounds[5]
GC-MS (SIM) Isoprene Rubber-0.005 µg/mL (in solution)[1]58% - 109%[2]Good selectivity and widely available

Detailed Experimental Protocols

Below are detailed protocols for the analysis of NDBzA in food contact materials, synthesized from established methodologies.

Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method is highly selective and sensitive for the determination of NDBzA in complex matrices like rubber.

1. Sample Preparation (Soxhlet Extraction)

  • Cut the rubber or plastic sample into small pieces (e.g., < 2 mm x 2 mm).[5]

  • Weigh approximately 10 g of the sample into a Soxhlet extraction thimble.

  • Add a suitable internal standard, such as N-nitrosodipropylamine (NDPA).

  • Extract the sample with dichloromethane for a minimum of 6 hours at 55°C.[5]

  • Concentrate the extract using a rotary evaporator.

  • The extract can be further purified using solid-phase extraction (SPE) if necessary.[6]

  • Finally, dilute the concentrated extract to a known volume (e.g., 2 mL) with n-hexane for GC-MS/MS analysis.[5]

2. Instrumental Analysis (GC-MS/MS)

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: Agilent J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.[5]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 40°C, hold for 1 minute, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions for NDBzA: To be determined based on standard analysis.

3. Validation Parameters

  • Linearity: Prepare calibration standards in n-hexane over a concentration range relevant to the expected sample concentrations (e.g., 25 to 500 µg/L).[5]

  • LOD and LOQ: Determine the limit of detection and limit of quantification by analyzing spiked blank samples. The LOQ for N-nitrosamines is often set at or below the regulatory limits, such as 10 µg/kg for individual nitrosamines.[7]

  • Accuracy and Precision: Evaluate through recovery studies of spiked matrix samples at different concentration levels.

  • Specificity: The use of MRM in MS/MS provides high specificity.

Method 2: Gas Chromatography-Thermal Energy Analyzer (GC-TEA)

The Thermal Energy Analyzer is a highly specific detector for nitroso groups, making it a robust alternative for NDBzA analysis.

1. Sample Preparation (Migration Testing)

  • Cut the sample into appropriate pieces.

  • Immerse the sample in a food simulant (e.g., artificial saliva) as specified by relevant regulations (e.g., EN 12868).

  • Incubate the sample and simulant under specified conditions of time and temperature (e.g., 24 hours at 40°C).

  • Transfer the food simulant, which now contains the migrated nitrosamines, into a separatory funnel.

  • Perform a liquid-liquid extraction of the simulant with dichloromethane.

  • Dry the dichloromethane extract over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

2. Instrumental Analysis (GC-TEA)

  • Gas Chromatograph: Ellutia 200 Series GC or equivalent.

  • Column: Capillary column suitable for nitrosamine analysis.

  • Injection Volume: 2 µL.

  • Oven Program: Isothermal or programmed temperature ramp suitable for the separation of target nitrosamines.

  • Detector: Ellutia 810 Thermal Energy Analyser or equivalent.[7]

3. Validation Parameters

  • LOD and LOQ: The method should be validated to meet or exceed the limits of quantitation specified in relevant standards, such as BS EN 12868:2017.[7] For NDBzA, the required LOQ is often around 5.0 µg/kg.[7]

  • Linearity: Establish a calibration curve using standard solutions of NDBzA in dichloromethane.

  • Recovery: Determined by spiking blank food simulant with known amounts of NDBzA and performing the entire extraction and analysis procedure.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates the key steps in the GC-MS/MS method for NDBzA analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Food Contact Material Sample cut Cut into Small Pieces sample->cut weigh Weigh Sample cut->weigh extract Soxhlet Extraction (Dichloromethane) weigh->extract concentrate Concentrate Extract extract->concentrate cleanup SPE Cleanup (Optional) concentrate->cleanup dilute Dilute with n-hexane concentrate->dilute cleanup->dilute gcms GC-MS/MS Analysis dilute->gcms data Data Acquisition & Processing gcms->data results Quantification of NDBzA data->results

Caption: Workflow for NDBzA analysis in food contact materials by GC-MS/MS.

This guide provides a framework for the validation of analytical methods for NDBzA in food contact materials. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and regulatory requirements, ensuring thorough validation to guarantee the accuracy and reliability of their results.

References

Safety Operating Guide

Proper Disposal of N-Nitrosodibenzylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of N-Nitrosodibenzylamine (NDBA), a potent carcinogen, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound is classified as a hazardous substance, and its disposal is regulated. All waste containing NDBA must be managed as hazardous waste in accordance with local, state, and federal regulations.

I. Immediate Safety Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with its hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. All handling of pure NDBA or concentrated solutions should be performed in a certified chemical fume hood.

  • Spill Management: In case of a spill, evacuate the area and prevent the spread of the material. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up spills of pure NDBA. The spill area should be decontaminated with a suitable chemical degradation solution (see Section II).

  • Emergency Contact: Keep emergency contact information readily available.

II. Chemical Degradation Procedures

For small quantities of this compound, chemical degradation to less toxic compounds is a recommended pre-disposal step. Two primary methods are detailed below.

A. Reduction with Nickel-Aluminum (Ni-Al) Alloy

This method reduces N-nitrosamines to their corresponding amines.[1]

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a solution of the this compound waste in a suitable solvent. While many solvents are compatible, reactions in acetone or dichloromethane may be slow or incomplete.[1] Water or lower alcohols are suitable.

  • Reaction Setup: Place the NDBA solution in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: For each mole of N-nitrosamine, add an excess of nickel-aluminum alloy powder and an aqueous alkali solution (e.g., 1 M potassium hydroxide). The reaction is typically carried out at room temperature.

  • Reaction: Stir the mixture vigorously. The reduction is generally rapid. Monitor the reaction by a suitable analytical method (e.g., TLC, GC-MS) to ensure complete degradation of the nitrosamine.

  • Work-up: Once the reaction is complete, cautiously quench any remaining reactive alloy with a dilute acid solution. Neutralize the solution.

  • Disposal of Products: The resulting product is dibenzylamine. While significantly less toxic than NDBA, dibenzylamine is still considered a hazardous chemical and must be disposed of as hazardous waste.[2][3][4] The entire reaction mixture, after neutralization, should be collected in a labeled hazardous waste container.

B. UV Photolysis

N-nitrosamines can be degraded by exposure to ultraviolet (UV) light, which cleaves the N-N bond.[5][6][7][8]

Experimental Protocol:

  • Solution Preparation: Prepare a dilute solution of the this compound waste in an appropriate solvent (e.g., water, methanol). The concentration should be low enough to allow for efficient light penetration.

  • Apparatus: Use a photochemical reactor equipped with a low-pressure mercury lamp, which typically emits at 253.7 nm.[5]

  • Irradiation: Irradiate the solution with the UV lamp. The duration of irradiation will depend on the concentration of the nitrosamine, the solvent, the light intensity, and the volume of the solution. For a 10⁻³ to 10⁻¹ N solution, degradation can be achieved within 24 hours.[7]

  • Reaction Monitoring: Monitor the degradation of NDBA using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Disposal of Products: The primary degradation product is dibenzylamine. The entire irradiated solution should be collected and disposed of as hazardous waste.

III. Thermal Destruction (Incineration)

For larger quantities of this compound waste, incineration by a licensed hazardous waste disposal facility is the preferred method.

Operational Parameters:

This compound is a non-halogenated organic compound. For the destruction of such compounds, the following incineration conditions are recommended:

ParameterRecommended Value
Combustion Temperature 870°C (1600°F) for 98% destruction efficiency
982°C (1800°F) for 99% destruction efficiency
Residence Time 0.75 - 1.0 seconds

Data compiled from multiple sources.

The waste must be packaged in sealed, properly labeled containers for transport to the incineration facility.

IV. Waste Classification and Disposal Logistics

Hazardous Waste Classification:

While a specific Resource Conservation and Recovery Act (RCRA) waste code for this compound is not explicitly listed, it should be classified as hazardous waste based on its toxicity. It may fall under the following categories:

  • D002 (Corrosivity): If in a solution with a pH ≤ 2 or ≥ 12.5.

  • Toxicity Characteristic (D004-D043): If it leaches specific toxic constituents above regulatory limits, although this is less likely for pure NDBA.[9][10]

  • Listed Wastes (F, K, P, or U lists): N-nitrosamines as a class are not specifically listed. However, if the waste is a discarded commercial chemical product, it might be classified under the U or P lists depending on its specific formulation.[9]

It is the responsibility of the waste generator to properly classify the waste in accordance with EPA regulations (40 CFR Part 261) and any state or local requirements.[9][11] Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.

Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

NDBA_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation & Assessment cluster_1 Disposal Route cluster_2 Chemical Degradation Options cluster_3 Final Disposal start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity? assess_quantity->small_quantity chemical_degradation Chemical Degradation small_quantity->chemical_degradation Yes incineration High-Temperature Incineration small_quantity->incineration No degradation_method Select Degradation Method chemical_degradation->degradation_method collect_waste Collect Degraded Product/ Untreated Waste in Labeled Hazardous Waste Container incineration->collect_waste ni_al_reduction Ni-Al Alloy Reduction degradation_method->ni_al_reduction uv_photolysis UV Photolysis degradation_method->uv_photolysis ni_al_reduction->collect_waste uv_photolysis->collect_waste contact_ehs Contact EHS for Pickup collect_waste->contact_ehs manifest_transport Manifest & Transport by Licensed Hazardous Waste Hauler contact_ehs->manifest_transport final_disposal Final Disposal at Permitted Facility manifest_transport->final_disposal

NDBA Disposal Workflow

V. Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Researchers and laboratory personnel must be diligent in following these procedures. Chemical degradation can be an effective preliminary step for small quantities, while high-temperature incineration is the standard for larger amounts. Always consult with your institution's EHS department to ensure full compliance with all applicable regulations.

Disclaimer: This document provides general guidance. Specific procedures may vary depending on institutional policies and local regulations. Always prioritize safety and consult with qualified professionals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitrosodibenzylamine
Reactant of Route 2
N-Nitrosodibenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.